molecular formula C12H12ClNS B6146119 2-chloro-4-(3-phenylpropyl)-1,3-thiazole CAS No. 2138181-79-8

2-chloro-4-(3-phenylpropyl)-1,3-thiazole

Cat. No.: B6146119
CAS No.: 2138181-79-8
M. Wt: 237.7
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Description

2-chloro-4-(3-phenylpropyl)-1,3-thiazole is a useful research compound. Its molecular formula is C12H12ClNS and its molecular weight is 237.7. The purity is usually 95.
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Properties

CAS No.

2138181-79-8

Molecular Formula

C12H12ClNS

Molecular Weight

237.7

Purity

95

Origin of Product

United States

Foundational & Exploratory

2-chloro-4-(3-phenylpropyl)-1,3-thiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-4-(3-phenylpropyl)-1,3-thiazole is a specialized heterocyclic building block characterized by a reactive electrophilic center at the C2 position and a lipophilic phenylpropyl side chain at the C4 position. This molecule serves as a strategic scaffold in medicinal chemistry, particularly for the development of G-protein coupled receptor (GPCR) ligands and enzyme inhibitors where a hydrophobic "tail" is required to occupy deep binding pockets.

This guide details the structural properties, validated synthesis pathways, and reactivity profiles of this compound. It is designed for researchers requiring a robust protocol for synthesizing and utilizing this scaffold in lead optimization.

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule features a 1,3-thiazole core, which is an electron-deficient aromatic system. The 2-chloro substituent activates the ring toward nucleophilic aromatic substitution (


), while the 3-phenylpropyl chain provides significant lipophilicity and rotational freedom, allowing the phenyl ring to engage in 

-

stacking or hydrophobic interactions distal to the core.
Physicochemical Properties (Predicted)
PropertyValueContext
Molecular Formula

Molecular Weight 237.75 g/mol Fragment-like (<300 Da)
LogP (Calculated) ~4.2 ± 0.3High lipophilicity; suitable for membrane permeability
Topological Polar Surface Area (TPSA) ~12.9 ŲLow polar surface area; indicates good BBB penetration potential
H-Bond Donors / Acceptors 0 / 2Nitrogen and Sulfur act as weak acceptors
Rotatable Bonds 4Propyl chain allows conformational adaptation
Predicted Boiling Point ~340°Cat 760 mmHg
Structural Logic
  • C2-Position (Chlorine): The carbon attached to the chlorine is flanked by both Nitrogen and Sulfur. The electronegativity of Nitrogen makes C2 highly electrophilic, facilitating the displacement of Chlorine by nucleophiles (amines, thiols, alkoxides).

  • C4-Position (Alkyl-Aryl Chain): The propyl linker acts as a "spacer," separating the aromatic thiazole core from the distal phenyl ring by approximately 4-5 Å. This is a classic pharmacophore design to span hydrophobic channels in protein targets.

Synthesis & Manufacturing

The most robust synthesis route utilizes the Hantzsch Thiazole Synthesis to generate the ring, followed by a Sandmeyer-type transformation to install the chlorine atom. Direct chlorination of the thiazole ring is often less regioselective; therefore, the amino-thiazole intermediate route is preferred for high purity.

Synthesis Pathway Diagram

SynthesisPathway Start 5-Phenyl-2-pentanone (Starting Material) Bromination Bromination (Br2 / MeOH) Start->Bromination AlphaBromo 1-Bromo-5-phenylpentan-2-one (Intermediate A) Bromination->AlphaBromo Hantzsch Hantzsch Cyclization (Thiourea / EtOH) AlphaBromo->Hantzsch Amine 4-(3-phenylpropyl)thiazol-2-amine (Intermediate B) Hantzsch->Amine Sandmeyer Sandmeyer Reaction (t-BuONO / CuCl2) Amine->Sandmeyer Product 2-Chloro-4-(3-phenylpropyl)thiazole (Target) Sandmeyer->Product

Caption: Step-wise synthesis via Hantzsch cyclization and Sandmeyer chlorination.

Experimental Protocols

Safety Note: Thiazoles and alpha-haloketones can be severe skin irritants and lachrymators. Perform all reactions in a well-ventilated fume hood.

Step 1: Synthesis of 4-(3-phenylpropyl)thiazol-2-amine

This step constructs the thiazole ring.

  • Reagents: 1-bromo-5-phenylpentan-2-one (1.0 eq), Thiourea (1.1 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve 1-bromo-5-phenylpentan-2-one (e.g., 10 mmol) in absolute ethanol (20 mL).

    • Add thiourea (11 mmol) in one portion.

    • Heat the mixture to reflux for 2-4 hours. Monitor by TLC (usually 50% EtOAc/Hexane) for the disappearance of the bromoketone.

    • Cool to room temperature. The hydrobromide salt of the product may precipitate.

    • Basify with saturated aqueous

      
       to pH ~9.
      
    • Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

  • Validation:

    
     NMR should show a singlet around 
    
    
    
    6.2-6.5 ppm (thiazole C5-H) and a broad singlet for
    
    
    .
Step 2: Sandmeyer Chlorination to Target

This step converts the amino group to a chlorine atom using modified Sandmeyer conditions (Doyle's conditions).

  • Reagents: 4-(3-phenylpropyl)thiazol-2-amine (1.0 eq), Copper(II) Chloride (

    
    , 1.2 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq), Acetonitrile (
    
    
    
    ).
  • Procedure:

    • Suspend

      
       (12 mmol) in dry acetonitrile (25 mL) in a round-bottom flask under Nitrogen.
      
    • Add tert-Butyl Nitrite (15 mmol) dropwise. The solution will turn dark.

    • Add the 2-aminothiazole intermediate (10 mmol) portion-wise or as a solution in minimal acetonitrile over 10 minutes.

    • Stir at room temperature for 1 hour, then heat to 60°C for 30 minutes to ensure completion (evolution of

      
       gas will cease).
      
    • Work-up: Quench with 20% aqueous HCl (caution: gas evolution) or saturated

      
      . Extract with Diethyl Ether or EtOAc.
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is less polar than the amine.

  • Validation: Disappearance of

    
     signals in IR/NMR. Shift of thiazole C5-H. Mass spectrometry confirms the Chlorine isotope pattern (M and M+2 in 3:1 ratio).
    

Reactivity & Applications

The 2-chloro-4-alkylthiazole scaffold is a versatile electrophile.

Reactivity Map

Reactivity Center 2-Cl-4-(3-phenylpropyl)thiazole SnAr SnAr Displacement (Amines/Thiols) Center->SnAr Nucleophiles Suzuki Suzuki Coupling (Aryl Boronic Acids) Center->Suzuki Pd(0), Base Lithiation C5-Lithiation (n-BuLi / Electrophiles) Center->Lithiation Direct C-H Activation Negishi Negishi Coupling (Zinc Reagents) Center->Negishi Pd/Ni Cat Buchwald Buchwald-Hartwig (N-Arylation) Center->Buchwald Pd Cat, Ligand

Caption: Divergent synthesis capabilities from the 2-chloro core.

Key Transformations
  • Nucleophilic Aromatic Substitution (

    
    ): 
    The most common application. The 2-Cl can be displaced by primary and secondary amines to generate 2-aminothiazoles  with complex 4-substituents.
    
    • Conditions: Amine (2 eq),

      
      , DMF/DMSO, 80-100°C.
      
    • Utility: Generating libraries of kinase inhibitors where the 2-amino group forms the "hinge binder."

  • Palladium-Catalyzed Cross-Coupling:

    • Suzuki-Miyaura: Coupling with aryl boronic acids to create 2,4-diarylthiazoles.

    • Buchwald-Hartwig: Introduction of sterically hindered amines or anilines that fail under standard

      
       conditions.
      
  • C5-Functionalization: The C5 position (adjacent to Sulfur) is the most electron-rich carbon. It can be selectively brominated (NBS) or lithiated (n-BuLi at -78°C) to introduce further complexity after the C2 position has been derivatized.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Citation: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
    • Source:

  • Sandmeyer Reaction on Aminothiazoles (Doyle Conditions)

    • Citation: Doyle, M. P., et al. (1977). "Alkyl nitrites as substitutes for nitrous acid in the oxidation of organic compounds". The Journal of Organic Chemistry, 42(14), 2426–2430.
    • Source:

  • Citation: Metzger, J. V. (1979). "Thiazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry.
  • Precursor Synthesis (1-bromo-5-phenylpentan-2-one)

    • Context: Standard alpha-bromination of ketones using Bromine/Methanol or NBS/p-TsOH.
    • Source:

The Ascendancy of 2-Chlorothiazoles: A Technical Guide to Novel Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Among its derivatives, the 2-chlorothiazole scaffold has emerged as a particularly versatile and powerful building block for the construction of complex molecular architectures with significant therapeutic potential. Its unique electronic properties and reactivity profile offer medicinal chemists a strategic advantage in drug discovery. This in-depth technical guide provides a comprehensive overview of novel 2-chlorothiazole building blocks, from their synthesis and functionalization to their application in the development of targeted therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore the role of these scaffolds in modern drug design, with a focus on their application as kinase inhibitors.

The Strategic Importance of the 2-Chlorothiazole Moiety in Drug Discovery

The thiazole ring is considered a "privileged scaffold" due to its ability to engage in a wide range of biological interactions.[2] The introduction of a chlorine atom at the 2-position significantly modulates the electronic and steric properties of the ring, bestowing several advantages upon the resulting building block:

  • A Versatile Synthetic Handle: The 2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and is a key coupling partner in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4][5] This allows for the late-stage introduction of diverse functionalities, a crucial strategy in modern drug discovery for rapidly building structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The electronegativity of the chlorine atom influences the acidity of adjacent protons and the overall lipophilicity of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

  • Bioisosteric Replacement: The 2-chlorothiazole moiety can act as a bioisostere for other functional groups, such as amides or carboxylic acids, offering a means to improve metabolic stability, cell permeability, and target engagement.[6][7][8] This strategic replacement can lead to compounds with enhanced drug-like properties.

Synthetic Strategies for Novel 2-Chlorothiazole Building Blocks

The generation of diverse and functionalized 2-chlorothiazole building blocks is paramount to their successful application in medicinal chemistry. While classical methods remain relevant, modern synthetic approaches have expanded the toolbox for creating these valuable intermediates.

Classical Approaches: The Sandmeyer Reaction

A traditional and reliable method for the synthesis of 2-chlorothiazoles is the Sandmeyer reaction, which proceeds via the diazotization of a 2-aminothiazole precursor.[9][10] This two-step process is a workhorse in heterocyclic chemistry.

Experimental Protocol: Synthesis of 2-Chlorothiazole-5-carboxylic Acid via Sandmeyer Reaction

  • Diazotization:

    • Suspend 2-amino-thiazole-5-carboxylic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq), ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the CuCl solution, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-chlorothiazole-5-carboxylic acid.

Causality: The Sandmeyer reaction is a robust method for introducing a chloro-substituent. The use of a 2-aminothiazole precursor is often advantageous as they are readily accessible through the well-established Hantzsch thiazole synthesis.[9] Maintaining low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[10]

Modern Approaches: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized heterocycles, including thiazoles.[11][12][13] Palladium-catalyzed direct arylation of the thiazole ring, for example, avoids the need for pre-functionalized starting materials.

Experimental Protocol: Palladium-Catalyzed Direct C-5 Arylation of 2-Chlorothiazole

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-chlorothiazole (1.0 eq), the desired aryl bromide (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (Pd(OAc)₂, 0.05 eq).

    • Add anhydrous dimethylacetamide (DMA) via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 120-150 °C.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality: Direct C-H activation offers a more streamlined approach to functionalized 2-chlorothiazoles. The choice of catalyst, ligand (if any), base, and solvent is crucial for achieving high regioselectivity and yield.[12] This method is particularly valuable for creating libraries of analogues for SAR studies.

cluster_0 Synthetic Strategies for 2-Chlorothiazoles cluster_1 Start Start 2-Aminothiazole 2-Aminothiazole Start->2-Aminothiazole Hantzsch Synthesis Diazotization Diazotization 2-Aminothiazole->Diazotization NaNO2, HCl Sandmeyer Sandmeyer Diazotization->Sandmeyer CuCl 2-Chlorothiazole_Sandmeyer 2-Chlorothiazole Sandmeyer->2-Chlorothiazole_Sandmeyer Thiazole Thiazole CH_Activation Direct C-H Functionalization Thiazole->CH_Activation Pd Catalyst, Aryl-X 2-Chlorothiazole_CH Functionalized 2-Chlorothiazole CH_Activation->2-Chlorothiazole_CH

Caption: Synthetic workflows for 2-chlorothiazole building blocks.

Diversification of 2-Chlorothiazole Building Blocks via Cross-Coupling Reactions

The true power of 2-chlorothiazole building blocks lies in their ability to be readily diversified through transition metal-catalyzed cross-coupling reactions. This allows for the modular construction of complex molecules with tailored properties.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between a halide (in this case, the 2-chlorothiazole) and an organoboron reagent.[14]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chlorothiazole Derivative

  • Reaction Setup:

    • In a microwave vial, combine the 2-chlorothiazole derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

    • Add a solvent mixture, for example, 1,4-dioxane and water (4:1).

    • Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers, and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Causality: The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The choice of palladium catalyst, ligand, base, and solvent system is critical and often requires optimization for a specific substrate.[14]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[15]

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Chlorothiazole Derivative

  • Reaction Setup:

    • To a Schlenk tube under an inert atmosphere, add the 2-chlorothiazole derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (1.5 eq).

    • Add an anhydrous solvent like toluene or 1,4-dioxane.

    • Degas the mixture and heat to 80-110 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Causality: The Buchwald-Hartwig amination provides direct access to 2-aminothiazole derivatives from their 2-chloro counterparts. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often giving the best results.[15]

cluster_0 Diversification of 2-Chlorothiazoles 2-Chlorothiazole 2-Chlorothiazole Suzuki Suzuki-Miyaura Coupling 2-Chlorothiazole->Suzuki Ar-B(OH)2, Pd catalyst Buchwald Buchwald-Hartwig Amination 2-Chlorothiazole->Buchwald R2NH, Pd catalyst Aryl_Thiazole 2-Arylthiazole Suzuki->Aryl_Thiazole Amino_Thiazole 2-Aminothiazole Buchwald->Amino_Thiazole

Caption: Key cross-coupling reactions for 2-chlorothiazole diversification.

Application in Medicinal Chemistry: A Case Study of Dasatinib

A prime example of the utility of a 2-chlorothiazole building block in drug development is the synthesis of the potent multi-targeted kinase inhibitor, Dasatinib (Sprycel®).[16][17][18] Dasatinib is used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).

One of the reported synthetic routes to Dasatinib utilizes a key 2-chlorothiazole intermediate.[16] The synthesis involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[18] This is followed by a nucleophilic substitution with 2-(piperazin-1-yl)ethan-1-ol to yield Dasatinib.[16][18]

Table 1: Representative Kinase Inhibitory Activity of Dasatinib

KinaseIC₅₀ (nM)
BCR-ABL<1
SRC0.5
LCK1.1
c-KIT12
PDGFRβ28

Data compiled from publicly available sources.

The 2-aminothiazole core of Dasatinib, often derived from a 2-chlorothiazole precursor, is crucial for its potent inhibitory activity, forming key hydrogen bond interactions within the ATP-binding pocket of the target kinases.[17]

Targeting the PI3K/Akt/mTOR Pathway with Thiazole-Based Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20] Consequently, it is a major target for anticancer drug development. Several thiazole-based compounds have been developed as potent inhibitors of this pathway.[12][19]

The 2-chlorothiazole scaffold provides a versatile platform for the synthesis of PI3K/mTOR inhibitors. The ability to introduce diverse substituents at the 2-position via cross-coupling allows for the fine-tuning of potency and selectivity against different isoforms of PI3K.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole_Inhibitor 2-Chlorothiazole-derived Inhibitor Thiazole_Inhibitor->PI3K

Sources

Precision-Targeted Thiazole Libraries: Balancing Lipophilicity and Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-thiazole scaffold represents a cornerstone in modern medicinal chemistry, designated as a "privileged structure" due to its ubiquity in FDA-approved therapeutics (e.g., Dasatinib, Ritonavir, Dabrafenib). Its utility stems from a unique electronic profile: the sulfur atom confers lipophilicity and aromaticity, while the nitrogen provides a hydrogen bond acceptor site. However, the inherent lipophilicity of the thiazole core presents a distinct challenge in library design. Without rigorous physicochemical control, thiazole libraries often drift into "molecular obesity"—high logP compounds with poor solubility and high metabolic clearance.

This guide outlines a strategic framework for designing, synthesizing, and optimizing lipophilic thiazole libraries. We move beyond simple combinatorial chemistry to focus on Lipophilic Efficiency (LipE) , ensuring that added lipophilicity translates directly to specific binding events rather than non-specific membrane partitioning.

Part 1: Structural Rationale & The Lipophilic Paradox

The Thiazole Bioisostere

The thiazole ring is frequently employed as a bioisostere for pyridine or benzene.[1] Unlike oxazole (which is less aromatic) or imidazole (which is more basic), thiazole offers a balanced profile:

  • Aromaticity: Significant

    
    -electron delocalization, though less than benzene (resonance energy ~20-30 kcal/mol).
    
  • Basicity: The pyridine-like nitrogen (N3) has a pKa ~2.5, making it less basic than pyridine (pKa ~5.2) but still capable of H-bond acceptance.

  • Lipophilicity: The sulfur atom is large and polarizable, significantly increasing logP compared to its oxazole counterpart.

The Lipophilicity Trap

In drug discovery, lipophilicity (logP/logD) drives membrane permeability and blood-brain barrier (BBB) penetration. However, uncontrolled lipophilicity leads to:

  • Promiscuity: Non-specific binding to off-target proteins (hERG liability).

  • Metabolic Instability: High affinity for CYP450 active sites.

  • Solubility Issues: Poor aqueous solubility limiting oral bioavailability.

The Solution: Lipophilic Efficiency (LipE) To validate a thiazole library, we must track LipE, defined as:



High-quality thiazole leads typically target a LipE > 5, indicating that potency is driven by specific interactions, not just hydrophobic burial.

Part 2: Strategic Library Design & Workflow

The following diagram illustrates the iterative cycle for generating thiazole libraries, prioritizing early physicochemical filtering over raw throughput.

ThiazoleLibraryDesign Start Target Definition (e.g., Kinase ATP Pocket) Scaffold Scaffold Selection (2-Aminothiazole / 2,4-Disubstituted) Start->Scaffold Virtual Virtual Enumeration (R1/R2 Diversity) Scaffold->Virtual Filter Physicochem Filter (cLogP < 4, TPSA < 90) Virtual->Filter In Silico Synthesis Parallel Hantzsch Synthesis (96-well Block) Filter->Synthesis Selected Set Purification High-Throughput Purification (Prep HPLC / SPE) Synthesis->Purification Screening Biological Screening (Potency IC50) Purification->Screening LipECalc LipE Calculation (pIC50 - logD) Screening->LipECalc Data Fusion Decision Hit Validation LipECalc->Decision Decision->Scaffold SAR Iteration

Caption: Iterative design cycle for thiazole libraries, integrating physicochemical filtering (LipE) prior to synthesis to prevent attrition.

Part 3: High-Throughput Synthetic Protocol

The Hantzsch Thiazole Synthesis remains the most robust method for library generation due to its modularity. It involves the condensation of


-haloketones with thioamides (or thioureas).[2]
Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting low yields in automated synthesis.

  • S-Alkylation: The sulfur of the thioamide nucleophilically attacks the

    
    -carbon of the haloketone (SN2).
    
  • Cyclization: The nitrogen attacks the ketone carbonyl.[3]

  • Dehydration: Loss of water drives aromatization.

HantzschMechanism Reactants Thioamide + Alpha-Haloketone Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 SN2 Attack Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Cyclization Product 1,3-Thiazole Scaffold Intermediate2->Product -H2O (Aromatization)

Caption: The Hantzsch synthesis pathway: S-alkylation followed by cyclodehydration to form the aromatic core.

Protocol: 96-Well Parallel Synthesis of 2-Aminothiazoles

Objective: Generate a library of 96 unique 2-aminothiazoles using substituted thioureas and


-bromoacetophenones.

Materials:

  • Reagent A (Thioureas): 0.2 M in EtOH (8 diverse derivatives).

  • Reagent B (

    
    -bromoketones):  0.2 M in EtOH (12 diverse derivatives).
    
  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Block: 96-well deep-well polypropylene block (chemically resistant).

Step-by-Step Methodology:

  • Dispensing:

    • Using an automated liquid handler, dispense 250

      
      L of Reagent A (50 
      
      
      
      mol) into rows A-H.
    • Dispense 250

      
      L of Reagent B (50 
      
      
      
      mol) into columns 1-12.
    • Note: Ensure 1:1 stoichiometry. Excess bromoketone acts as a lachrymator and complicates purification.

  • Reaction:

    • Seal the plate with a chemically resistant heat seal or silicone mat.

    • Incubate at 70°C for 4 hours with orbital shaking (600 rpm).

    • Validation: Spot check 3 random wells via LC-MS to confirm conversion >90%.

  • Scavenging (Purification):

    • Add 50 mg of Silica-supported amine scavenger (to remove excess acid/bromide) and 50 mg of Silica-supported isocyanate (to remove unreacted amine/thiourea) to each well.

    • Shake at room temperature for 12 hours.

  • Isolation:

    • Filter the reaction mixture through a 96-well fritted filter plate into a pre-weighed collection plate.

    • Wash the resin with MeOH (2 x 200

      
      L).
      
    • Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

  • Quality Control:

    • Resuspend in DMSO to 10 mM.

    • Assess purity via UV-Vis/MS. Pass criteria: Purity > 85%.

Part 4: Case Studies & Data Analysis

Kinase Inhibition (Dasatinib Analogs)

Thiazoles bind effectively to the ATP-binding pocket of kinases. The nitrogen (N3) often accepts a hydrogen bond from the hinge region (e.g., Thr315 in Abl kinase).

Comparative Data: Lipophilicity vs. Potency The table below demonstrates how structural modifications on the thiazole core affect LipE.

Compound IDR-Group (C4 Position)IC50 (nM)pIC50cLogPLipE (pIC50 - cLogP)Analysis
TZ-001 Phenyl457.353.24.15 Potent but lipophilic.
TZ-002 4-Fluoro-phenyl127.923.44.52 Fluorine improves metabolic stability.
TZ-003 4-Piperazinyl-phenyl257.601.85.80 Optimal Lead. Solubilizing group improves LipE.
TZ-004 t-Butyl6006.222.93.32 Loss of

-stacking reduces potency.
Metabolic Stability Alerts

When designing the library, avoid unsubstituted C2 or C5 positions if possible, as these are prone to oxidative metabolism.

  • Alert: 4-phenylthiazole (unsubstituted C2/C5)

    
     Rapid oxidation.
    
  • Fix: Block C2 with an amine (2-aminothiazole) or methyl group.

Part 5: References

  • Das, J., et al. (2006). "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry. Link

  • Ryckmans, T., et al. (2009). "Rapid assessment of a novel series of selective COX-2 inhibitors using a lipophilic efficiency index." Bioorganic & Medicinal Chemistry Letters. Link

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen." Berichte der deutschen chemischen Gesellschaft. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Leeson, P. D., & Springthorpe, B. (2007). "The influence of drug-like concepts on decision-making in medicinal chemistry." Nature Reviews Drug Discovery. Link

Sources

Solubility data for 2-chloro-4-(3-phenylpropyl)-1,3-thiazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper. It synthesizes structural analysis with validated experimental protocols to address the solubility profile of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole , a lipophilic heterocyclic intermediate.[1]

Focus Compound: 2-chloro-4-(3-phenylpropyl)-1,3-thiazole[1]

Executive Summary & Structural Analysis

2-chloro-4-(3-phenylpropyl)-1,3-thiazole is a specialized heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Unlike simple thiazoles, this molecule possesses a significant hydrophobic domain (the 3-phenylpropyl chain) attached to the C4 position of the 2-chlorothiazole core.[1]

Scientific Reality Check: Specific, experimentally determined solubility values for this exact intermediate are not currently indexed in public thermodynamic databases (e.g., NIST, IUPAC-NIST). Therefore, relying on generic "thiazole" data is scientifically unsound due to the profound lipophilic shift induced by the phenylpropyl substituent.

This guide provides a Predictive Solubility Framework derived from structural analogs (Structure-Property Relationships) and details the Standardized Experimental Protocol required to generate regulatory-grade solubility data.

Structural Impact on Solubility[1][2]
  • Core (2-chlorothiazole): Weakly polar, aromatic.[1] Soluble in most organics; moderate water solubility (~5 g/L).[1]

  • Substituent (3-phenylpropyl): Highly lipophilic (

    
    ).[1] Drastically reduces aqueous solubility and enhances affinity for non-polar solvents (alkanes, aromatics).
    
  • Estimated LogP:

    
     (Based on 2-chloro-4-phenylthiazole LogP of 3.46 [1]).[1]
    
Predicted Solubility Profile (In Silico & Analog-Derived)

The following data represents a high-confidence predictive model based on the solvation thermodynamics of 2-chloro-4-phenylthiazole and alkyl-substituted thiazoles.

Table 1: Predicted Solubility Heatmap

Solvent ClassSpecific SolventPredicted SolubilityThermodynamic Rationale
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Excellent matching of dispersion forces and dipole interactions.[1]
ChloroformVery High (>100 mg/mL)Similar to DCM; preferred for NMR studies.[1]
Polar Aprotic DMSOHigh (>50 mg/mL)Strong dipole-dipole interactions with the thiazole ring nitrogen/sulfur.[1]
DMF / DMAcHigh (>50 mg/mL)Effective solvation of the aromatic core.
Esters Ethyl AcetateHigh (20-50 mg/mL)Good general solvent; likely suitable for crystallization.[1]
Alcohols MethanolModerate (10-30 mg/mL)Solvation hindered by the hydrophobic phenylpropyl tail.[1]
Ethanol / IPAModerate (5-20 mg/mL)Solubility decreases as solvent polarity decreases, but alkyl chain interaction improves.[1]
Alkanes Hexane / HeptaneModerate (5-15 mg/mL)The phenylpropyl chain enables solubility in alkanes (unlike bare thiazoles).[1]
Aqueous Water (pH 7.[1]0)Negligible (<0.01 mg/mL)Hydrophobic effect dominates; compound is effectively insoluble.

Critical Application Note: For synthetic work (e.g., nucleophilic substitution at C2), THF or Acetonitrile are the recommended reaction solvents. For purification (recrystallization), a binary system of Ethanol/Heptane or Ethyl Acetate/Hexane is thermodynamically favored.

Validated Experimental Protocol: Thermodynamic Solubility Determination

To generate citeable data for internal reports or regulatory filing, you must determine the Thermodynamic Equilibrium Solubility using the Shake-Flask method coupled with HPLC-UV quantification.[1]

Phase 1: Preparation & Saturation[1][2]
  • Solid State Verification: Ensure the test compound is crystalline (verify via XRPD or DSC).[1] Amorphous material will yield artificially high solubility values (supersaturation).[1]

  • Solvent Aliquoting: Dispense 2.0 mL of the target solvent into borosilicate glass vials (4 mL capacity) with PTFE-lined screw caps.

  • Saturation: Add the compound in excess until undissolved solid remains visible.

    • Guidance: Start with ~20 mg.[1] If it dissolves completely, add 20 mg increments.[1]

  • Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) at 200 RPM.

Phase 2: Equilibration Time Course

Do not assume 24 hours is sufficient. For lipophilic thiazoles, crystal lattice energy can slow dissolution.[1]

  • Sampling Points: 24h, 48h, and 72h.

  • Equilibrium Criteria: The concentration variance between consecutive time points must be < 5%.

Phase 3: Phase Separation & Analysis[1]
  • Filtration: Use a PVDF or PTFE syringe filter (0.22 µm) .[1]

    • Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent drug adsorption loss to the filter membrane [2].[1]

  • Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent precipitation.

  • Quantification: Analyze via HPLC-UV (Detection at

    
     nm).
    
Workflow Visualization

The following diagrams illustrate the decision logic for solvent selection and the experimental workflow.

Diagram 1: Solubility Determination Workflow

SolubilityProtocol Start Start: Solid Compound XRPD Verify Crystallinity (XRPD/DSC) Start->XRPD Excess Add Excess Solid to Solvent XRPD->Excess Shake Orbital Shaking 25°C, 24-72h Excess->Shake Check Undissolved Solid Present? Shake->Check AddMore Add More Solid Check->AddMore No Filter Syringe Filter (PVDF 0.22µm) Check->Filter Yes AddMore->Shake Dilute Dilute w/ Mobile Phase (Prevent Precipitation) Filter->Dilute HPLC HPLC-UV Quantitation (External Std) Dilute->HPLC Data Calculate Solubility (mg/mL) HPLC->Data

Caption: Standardized Shake-Flask Protocol for Thermodynamic Solubility Determination.

Diagram 2: Solvent Selection Logic for Synthesis

SolventSelection Goal Objective Reaction Reaction Medium Goal->Reaction Purification Purification/Crystallization Goal->Purification NuSub Nucleophilic Substitution (at C2-Cl) Reaction->NuSub Coupling Cross-Coupling (Suzuki/Sonogashira) Reaction->Coupling Recryst Recrystallization Purification->Recryst Chrom Chromatography Purification->Chrom Solv_Nu Polar Aprotic (DMF, DMSO, ACN) NuSub->Solv_Nu Solv_Coup Ethereal/Aromatic (THF, Toluene, Dioxane) Coupling->Solv_Coup Solv_Recryst Binary System (EtOH/Heptane) Recryst->Solv_Recryst Solv_Chrom Non-Polar/Polar Mix (Hexane/EtOAc) Chrom->Solv_Chrom

Caption: Solvent selection decision tree based on the physicochemical properties of the thiazole scaffold.

References
  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary for CID 673682: 2-(4-Chlorophenyl)thiazole-4-carboxylic acid.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-Chlorothiazoles via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of 2-chlorothiazoles from their corresponding 2-aminothiazole precursors using the Sandmeyer reaction. The 2-chlorothiazole scaffold is a privileged structure in medicinal chemistry and drug development, serving as a key intermediate for a multitude of pharmaceutical agents. This protocol is designed for researchers, chemists, and drug development professionals, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, critical safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.

Scientific Principles and Mechanistic Insights

The conversion of a primary aromatic amine to a halide via the Sandmeyer reaction is a cornerstone of synthetic organic chemistry.[1][2] The process is a two-step transformation: the initial conversion of the amine to a diazonium salt (diazotization), followed by a copper(I)-catalyzed substitution of the diazonium group.[3][4]

Step 1: Diazotization of the 2-Aminothiazole

The first stage involves the reaction of the 2-aminothiazole with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures.[3]

Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

The causality for the stringent experimental conditions is rooted in the inherent instability of the resulting thiazole diazonium salt.

  • Critical Role of Low Temperature (0–5 °C): This is the most critical parameter. Diazonium salts are thermally labile.[5][6] At temperatures above 5-10 °C, the diazonium salt rapidly decomposes, primarily through reaction with water, to form the undesired 2-hydroxythiazole byproduct.[7] Furthermore, in a dry, solid state, diazonium salts can be shock-sensitive and explosive, making low-temperature, in situ use in solution a mandatory safety protocol.[5][6][8]

  • Requirement for Strong Acid: A sufficiently acidic medium is essential to fully protonate the sodium nitrite to form nitrous acid and to stabilize the diazonium salt once formed, preventing premature side reactions.[7]

Step 2: Copper(I)-Catalyzed Nucleophilic Substitution

The Sandmeyer reaction itself is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][4] The mechanism is initiated by a single-electron transfer (SET) from the copper(I) catalyst (CuCl) to the diazonium salt. This generates an aryl radical with the expulsion of highly stable nitrogen gas (N₂), which drives the reaction forward. This radical then reacts with a copper(II) species to yield the final 2-chlorothiazole product and regenerate the Cu(I) catalyst.[4] The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for this radical mechanism.[1]

Experimental Workflow Diagram

G cluster_0 Part A: Diazotization (0-5 °C) cluster_1 Part B: Sandmeyer Reaction cluster_2 Part C: Work-up & Purification A1 Suspend 2-Aminothiazole in HCl/H₂O A2 Cool to 0-5 °C (Ice-Salt Bath) A1->A2 A3 Slowly Add Cold NaNO₂ (aq) A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 A5 Fresh, Cold Thiazole Diazonium Salt Solution A4->A5 B3 Slowly Add Diazonium Salt to CuCl Solution A5->B3 Vigorous Stirring N₂ Gas Evolution B1 Prepare CuCl in conc. HCl B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Warm to RT, then Heat to 60-70 °C B3->B4 B5 Crude Reaction Mixture B4->B5 C1 Cool and Neutralize (e.g., NaHCO₃) B5->C1 C2 Extract with Organic Solvent C1->C2 C3 Wash, Dry, and Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4 C5 Pure 2-Chlorothiazole C4->C5

Caption: Experimental workflow for the synthesis of 2-chlorothiazoles.

Detailed Experimental Protocol

This protocol is a representative procedure. Quantities should be adjusted based on the specific 2-aminothiazole derivative used.

Reagents and Equipment
Reagent/MaterialPurpose
2-Aminothiazole (or derivative)Starting Material
Concentrated Hydrochloric Acid (HCl)Acid for Diazotization & CuCl Solvent
Sodium Nitrite (NaNO₂)Nitrous Acid Precursor
Copper(I) Chloride (CuCl)Catalyst
Dichloromethane (DCM) or Ethyl AcetateExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Neutralizing Agent
Brine (Saturated NaCl solution)Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Silica Gel (230-400 mesh)Chromatography Stationary Phase
Round-bottom flasks, dropping funnelReaction Vessels
Magnetic stirrer, thermometerAgitation and Temperature Control
Ice-salt bathCooling
Separatory funnel, Rotary evaporatorWork-up and Solvent Removal
Step-by-Step Procedure

Part A: Preparation of the Thiazole Diazonium Chloride Solution

  • In a well-ventilated fume hood, suspend the 2-aminothiazole starting material (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Use a round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Cool the resulting suspension to 0–5 °C using an ice-salt bath with vigorous stirring.[7]

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water and cool the solution in an ice bath.[9]

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C. [5] The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 30 minutes to ensure diazotization is complete.[7] The resulting clear, yellowish solution of the diazonium salt is unstable and must be used immediately in the next step.[5]

Part B: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.[7][9] Cool this solution to 0 °C in an ice bath.

  • Slowly and carefully, add the freshly prepared, cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the initial addition.[7]

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60–70 °C for 1 hour, or until the evolution of nitrogen gas ceases.[9] This ensures the reaction proceeds to completion.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice in a large beaker.

  • Neutralize the mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8 and effervescence stops.[9]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).[7][10]

  • Combine the organic layers and wash sequentially with water and then brine.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9][10]

  • The resulting crude product can be purified by silica gel column chromatography to yield the pure 2-chlorothiazole.[7][11]

Critical Safety and Hazard Management

Adherence to strict safety protocols is non-negotiable when working with diazonium salts.

HazardMitigation Protocol
Explosion Risk Diazonium salts in their solid, dry state are shock-sensitive and can be violently explosive.[5][6] NEVER attempt to isolate the diazonium salt intermediate. This protocol is designed for the in situ generation and immediate consumption of the salt in an aqueous solution.
Thermal Instability Decomposition of diazonium salts is exothermic and can lead to a runaway reaction. Always maintain the temperature at 0–5 °C during diazotization.[6][8] Have a larger cooling bath ready in case of an unexpected exotherm.
Toxic Fumes The reaction generates nitrogen oxides (NOx) and involves concentrated acid. The entire procedure must be performed in a certified, well-ventilated chemical fume hood.[5]
Corrosive Reagents Concentrated hydrochloric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]
Unreacted Diazonium Before disposal, any excess diazonium salt should be quenched. This can be done by adding a solution of a reducing agent like sulfamic acid or sodium bisulfite.[8][12]

Troubleshooting Guide

ProblemPlausible Cause(s)Recommended Solution(s)
Low or No Yield 1. Decomposition of diazonium salt: Temperature during diazotization or addition to CuCl was too high. 2. Incomplete diazotization: Insufficient acid or sodium nitrite.1. Strictly maintain temperatures at 0–5 °C throughout the diazotization step.[7] Use the diazonium solution immediately after preparation. 2. Ensure correct stoichiometry and use a slight excess of NaNO₂ and HCl.
Formation of 2-Hydroxythiazole Hydrolysis of diazonium salt: This is the primary side reaction and is caused by excess water and/or elevated temperatures.[7]Maintain the reaction temperature rigorously below 5 °C. Minimize the amount of water used to dissolve the sodium nitrite.
Formation of Colored Azo Impurities Azo coupling: Occurs if the diazonium salt reacts with unreacted 2-aminothiazole or other aromatic species. This can be caused by a localized excess of NaNO₂ or insufficient acidity.[7]Ensure slow, dropwise addition of the sodium nitrite solution to a vigorously stirred amine suspension.[7] Confirm the medium is strongly acidic.
Difficulty in Product Isolation Product instability: Some substituted chlorothiazoles may be unstable.Consider immediate use of the crude product in the next synthetic step if purity allows. Work up the reaction under an inert atmosphere (e.g., nitrogen) if the product is sensitive to oxidation.[7]

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.
  • Si, C., Li, Y., & Liu, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • Malmedy, F., Geiseler, O., & Klapötke, T. M. (2020).
  • BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Si, C., Li, Y., & Liu, J. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • BenchChem. (n.d.). Application Notes and Protocols: Click Chemistry with 2-Chlorothiazole-5-thiol.
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol.
  • Vedantu. (2025). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
  • SynArchive. (n.d.). Sandmeyer Reaction.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Gallou, F., & Lipshutz, B. H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Indian Chemical Society.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Clarke, H. T., & Read, R. R. (n.d.). p-Tolunitrile. Organic Syntheses.
  • BYJU'S. (2019). Sandmeyer Reaction Mechanism.
  • University of Michigan. (n.d.).
  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.
  • BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.

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Application Notes and Protocols: Strategic Functionalization of the C2 Position in 1,3-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of the C2 Position

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, is a key structural motif in numerous FDA-approved drugs, including the antiretroviral Ritonavir, the neuroprotective agent Riluzole, and the anticancer drug Dasatinib (Sprycel).[1][4][5] The widespread application of thiazoles stems from their ability to engage in hydrogen bonding, act as bioisosteres for other functional groups, and coordinate with metal ions in enzymes.[2][6]

The reactivity of the thiazole ring is dictated by its electronic distribution. The C2 position, situated between the electronegative nitrogen and sulfur atoms, is notably electron-deficient.[7] This confers a significant acidity to the C2-proton, making it the most likely site for deprotonation by strong bases.[7] Consequently, the C2 position is the preferred site for nucleophilic attack and direct C-H functionalization, while the electron-rich C5 position is the primary target for electrophilic substitution.[4] Understanding and leveraging this inherent reactivity is paramount for the rational design of novel thiazole-containing compounds.

This guide provides an in-depth exploration of key synthetic strategies for selectively modifying the C2 position of the 1,3-thiazole scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into classic and modern methodologies.

Diagram 1: Overview of C2 Functionalization Pathways

C2_Functionalization cluster_methods C2 Functionalization Strategies cluster_products C2-Substituted Products Thiazole 1,3-Thiazole Scaffold Deprotonation Deprotonation (C2-Lithiation) Thiazole->Deprotonation Strong Base (e.g., n-BuLi) CH_Activation Transition Metal C-H Activation Thiazole->CH_Activation Metal Catalyst (e.g., Pd, Ru, Cu) SNAr Nucleophilic Substitution (via C2-Halogen/Phosphonium) Thiazole->SNAr Halogenation then Nucleophile Product_Alkyl 2-Alkyl/Aryl Thiazoles Deprotonation->Product_Alkyl Electrophile (R-X) Product_Acyl 2-Acyl Thiazoles Deprotonation->Product_Acyl Aldehyde CH_Activation->Product_Alkyl Coupling Partner (Ar-X) Product_Chalcogen 2-Thio/Seleno Thiazoles SNAr->Product_Chalcogen Nu: (R-SH) Hantzsch De Novo Synthesis (Hantzsch Reaction) Product_Amino 2-Amino Thiazoles Hantzsch->Product_Amino Thiourea + α-haloketone

Caption: Key synthetic routes for introducing functionality at the C2 position of the thiazole ring.

Foundational Strategy: C2-Deprotonation and Electrophilic Quench

The acidity of the C2-proton provides the most direct and classical route for C-C and C-heteroatom bond formation. This method relies on the generation of a C2-lithiated or related organometallic intermediate, which then acts as a potent nucleophile.

Causality and Mechanistic Insight

The C2 proton is readily abstracted by strong organometallic bases, such as n-butyllithium (n-BuLi), due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, which stabilize the resulting carbanion.[7][8] The resulting 2-lithio-thiazole is a versatile intermediate that can react with a wide array of electrophiles.[7][9] This approach offers a reliable pathway to install alkyl, acyl, and silyl groups, among others.

Diagram 2: Mechanism of C2-Lithiation and Aldehyde Quench

Lithiation_Mechanism node_start Thiazole H node_base n-BuLi node_start:f1->node_base Deprotonation (THF, -78 °C) node_intermediate 2-Lithio-thiazole Li+ node_base->node_intermediate:f1 Formation of Nucleophile node_aldehyde R-CHO (Electrophile) node_intermediate->node_aldehyde Nucleophilic Attack node_adduct Lithium Alkoxide Intermediate node_aldehyde->node_adduct node_workup Aqueous Workup (H3O+) node_adduct->node_workup Protonation node_product 2-Hydroxyalkyl-thiazole node_workup->node_product

Caption: Stepwise mechanism for C2-functionalization via deprotonation and electrophilic trapping.

Protocol: Synthesis of 2-(1-Hydroxyethyl)thiazole

This protocol describes the lithiation of a thiazole and subsequent reaction with an aldehyde, a common electrophile.

Materials:

  • 1,3-Thiazole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Reaction: Add 1,3-thiazole (1.0 eq) to anhydrous THF under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes. Formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add acetaldehyde (1.2 eq) dropwise to the solution, again maintaining a temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Expert Insights:

  • Temperature Control: Maintaining a low temperature (-78 °C) during lithiation and quenching is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used, as organolithium reagents are extremely sensitive to moisture.

  • Substrate Scope: This method is broadly applicable but may not be suitable for thiazoles bearing base-sensitive functional groups. In such cases, alternative methods like C-H activation should be considered.

Modern Approach: Transition Metal-Catalyzed C-H Activation

Direct C-H activation has emerged as a powerful, atom-economical strategy for C2-functionalization, avoiding the need for pre-functionalized starting materials and the use of stoichiometric strong bases.[10] These methods typically employ palladium, copper, or ruthenium catalysts to forge C-C, C-N, and C-O bonds directly from the C2-H bond.

Causality and Mechanistic Insight

Transition metal-catalyzed C-H activation at the C2 position of thiazoles often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[11] In this mechanism, a ligand on the metal center (often a carboxylate or carbonate) acts as an internal base to abstract the C2-proton while the metal center coordinates to the heterocycle, facilitating C-H bond cleavage. This avoids the formation of free carbanions and enhances functional group tolerance compared to organolithium chemistry.

Diagram 3: Simplified Catalytic Cycle for Pd-Catalyzed C2-Arylation

CH_Activation_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + Ar-X CMD Concerted Metalation- Deprotonation (CMD) OxAdd->CMD + Thiazole, Base RedElim Reductive Elimination CMD->RedElim RedElim->Pd0 Reforms Catalyst Product 2-Aryl-Thiazole (R-Ar) RedElim->Product Forms Product ArylHalide Ar-X ArylHalide->OxAdd Thiazole Thiazole (R-H) Thiazole->CMD Base Base (e.g., K2CO3) Base->CMD

Caption: A generalized catalytic cycle for the direct C-H arylation of thiazoles.

Protocol: Palladium-Catalyzed Direct C2-Arylation with Aryl Bromides

This protocol is adapted from methodologies developed for the direct arylation of azoles.[10][12]

Materials:

  • 2-Substituted-1,3-thiazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • Setup: To an oven-dried Schlenk tube, add the thiazole substrate (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (2-5 mol%), and K₂CO₃ (2.0 eq).

  • Reaction Mixture: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Additive: Add anhydrous DMA and pivalic acid (PivOH, 20-30 mol%) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir the reaction for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Expert Insights:

  • Role of Pivalic Acid: Pivalic acid often acts as a crucial additive, facilitating the CMD step by serving as a proton shuttle.[11]

  • Catalyst and Ligand Choice: While this protocol uses a ligandless system, some challenging substrates may require specific phosphine or N-heterocyclic carbene (NHC) ligands to improve efficiency and selectivity.

  • Substrate Compatibility: Direct C-H activation is compatible with a wide range of functional groups, including esters, ketones, and nitriles, making it a highly valuable tool in complex molecule synthesis.[12]

The Workhorse Method: Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch thiazole synthesis is one of the oldest and most reliable methods for constructing the thiazole ring itself, specifically leading to the formation of 2-aminothiazoles.[13] Given that the 2-amino group can be further modified or used as a directing group, this is a cornerstone strategy for accessing a vast library of C2-functionalized compounds.[14][15]

Causality and Mechanistic Insight

The reaction proceeds via the condensation of an α-halocarbonyl compound (e.g., an α-bromoketone) with a thiourea.[16] The mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic 2-aminothiazole ring.

Diagram 4: Mechanism of the Hantzsch 2-Aminothiazole Synthesis

Hantzsch_Mechanism start_materials α-Bromoketone + Thiourea step1 S-Alkylation Isothiouronium Intermediate start_materials->step1 Nucleophilic Attack by Sulfur step2 Intramolecular Cyclization Hemiaminal Intermediate step1:f0->step2 Attack on Carbonyl by Nitrogen step3 Dehydration H2O elimination step2:f0->step3 product 2-Aminothiazole step3:f0->product

Caption: The classical reaction pathway for the Hantzsch synthesis of 2-aminothiazoles.

Protocol: One-Pot Synthesis of 2-Amino-4-phenylthiazole

Modern variations often generate the α-haloketone in situ, creating a more efficient one-pot process. This protocol is adapted from methods using copper(II) bromide as both a bromine source and a Lewis acid catalyst.[13]

Materials:

  • Acetophenone

  • Thiourea

  • Copper(II) bromide (CuBr₂)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), thiourea (1.2 eq), and CuBr₂ (2.2 eq).

  • Solvent Addition: Add ethanol as the solvent.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Reaction Time: Maintain reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and neutralize with a base (e.g., aqueous NaHCO₃ or ammonia) to precipitate the product.[13][17]

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol.

Expert Insights:

  • One-Pot Advantage: This one-pot procedure avoids the isolation of the lachrymatory and unstable α-bromoketone intermediate, improving safety and efficiency.[13]

  • Versatility: The Hantzsch synthesis is highly versatile, accommodating a wide variety of ketones and substituted thioureas to generate diverse libraries of 2-aminothiazoles.[14][18]

  • Further Functionalization: The resulting 2-amino group is a versatile handle. It can be acylated, alkylated, or converted into a halogen via the Sandmeyer reaction, opening up further avenues for C2 modification.[14][19]

Advanced Strategy: Functionalization via C2-Phosphonium Salts

A more recent and highly effective method for introducing nucleophiles at the C2 position involves the formation of an intermediate thiazol-2-yl-phosphonium salt. This strategy transforms the C2-H bond into an excellent leaving group, enabling reactions with a broad range of soft and hard nucleophiles under mild conditions.

Causality and Mechanistic Insight

The reaction begins with the regioselective functionalization of the thiazole C2-H bond with a phosphine (e.g., triphenylphosphine) in the presence of an oxidant.[20][21] This creates a stable phosphonium salt. The positively charged phosphorus atom makes the C2 position highly electrophilic and susceptible to attack by various nucleophiles, including thiols, selenols, amines, and alcohols.[22] The triphenylphosphine oxide or triphenylphosphine is regenerated as a byproduct, which can often be recovered.[20][21]

Diagram 5: Workflow for C2-Thiolation via a Phosphonium Salt Intermediate

Phosphonium_Workflow Thiazole Benzothiazole (Substrate) Phosphonium Thiazol-2-yl- phosphonium Salt (Stable Intermediate) Thiazole->Phosphonium Step 1: Salt Formation Reagents_1 PPh3 + Oxidant (e.g., CBr4) Reagents_1->Phosphonium Product 2-Thio-thiazole (Product) Phosphonium->Product Step 2: Nucleophilic Displacement Nucleophile Thiol (R-SH) + Base Nucleophile->Product Byproduct Ph3PO (Byproduct) Product->Byproduct

Caption: Two-step sequence for C2-chalcogenation using a phosphonium salt intermediate.

Protocol: C2-Thiolation of Benzothiazole with p-Thiocresol

This protocol is based on the work of Vilotijevic and coworkers for the C-H chalcogenation of benzothiazoles.[20][21][22]

Materials:

  • Benzothiazole

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • p-Thiocresol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure: Step 1: Formation of the Phosphonium Salt

  • In a flask, dissolve benzothiazole (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile.

  • Add a solution of carbon tetrabromide (1.1 eq) in acetonitrile dropwise at room temperature.

  • Stir the mixture for 1-2 hours. The phosphonium salt often precipitates from the solution and can be isolated by filtration if desired, or used directly in the next step.

Step 2: Nucleophilic Substitution 4. To the mixture containing the phosphonium salt, add p-thiocresol (1.2 eq) and potassium carbonate (2.0 eq). 5. Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC. 6. Workup: Upon completion, add water to the reaction mixture and extract with ethyl acetate. 7. Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield the 2-arylthio-benzothiazole.

Expert Insights:

  • Broad Nucleophile Scope: This method is exceptionally versatile, enabling the introduction of electron-rich, electron-poor, and sterically hindered thiols, as well as alcohol and amine nucleophiles.[20][22]

  • Mild Conditions: The entire sequence is performed under mild, often room temperature, conditions, which provides excellent functional group tolerance.

  • Atom Economy: The ability to recover the triphenylphosphine byproduct adds to the method's efficiency.[20] This strategy represents a significant advance over traditional methods that may require harsh conditions or less accessible starting materials.

Data Summary and Method Comparison

StrategyKey ReagentsTemperatureKey AdvantagesKey LimitationsRepresentative Refs
C2-Deprotonation n-BuLi, organolithiums-78 °CWell-established, predictable reactivity, access to diverse electrophiles.Requires cryogenic temperatures, strictly anhydrous conditions, poor functional group tolerance.[7][8][9]
C-H Activation Pd, Cu, Ru catalysts; Base (K₂CO₃, Cs₂CO₃)100-140 °CHigh atom economy, excellent functional group tolerance, no pre-activation needed.Requires high temperatures, catalyst screening may be necessary, potential regioselectivity issues with complex substrates.[10][11][12][23]
Hantzsch Synthesis α-haloketone, thioureaRefluxRobust and high-yielding, direct access to 2-aminothiazoles, one-pot variations available.Limited to synthesizing the ring itself; lachrymatory intermediates in stepwise protocols.[13][16][17]
Phosphonium Salt PPh₃, oxidant (CBr₄), nucleophileRoom Temp.Extremely mild conditions, exceptionally broad nucleophile scope (S, Se, O, N), recoverable byproduct.Stoichiometric use of phosphine and oxidant, two-step process.[20][21][22]

Conclusion

The functionalization of the C2 position of the 1,3-thiazole scaffold is a critical task in the synthesis of pharmacologically active compounds and advanced materials. Researchers have a powerful and diverse toolkit at their disposal, ranging from classical organometallic approaches to modern, catalytic C-H activation methods. The choice of strategy depends critically on the target molecule's complexity, the required functional group tolerance, and considerations of process efficiency and safety. By understanding the underlying principles of thiazole reactivity and the specific advantages of each method—from the foundational Hantzsch synthesis to the elegant C-H activation and phosphonium salt strategies—scientists can rationally design and execute synthetic routes to novel and valuable C2-functionalized thiazoles.

References

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8, 2012.
  • Systematic Review On Thiazole And Its Applic
  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2016).
  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC. (2020).
  • 2-Aminothiazole - Wikipedia.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (2022).
  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters - ACS Publications. (2015).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021).
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023).
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC.
  • Thiazole-based drugs used in the treatment of various diseases.
  • Thiazole Ring—A Biologically Active Scaffold - PMC. (2020).
  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermedi
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
  • C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates | Organic Letters - ACS Publications. (2020).
  • Selective C-H Chalcogenation of Thiazoles via Thiazol-2-yl-phosphonium Salts | ChemRxiv. (2020). ChemRxiv.
  • Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. (2020). Taylor & Francis Online.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. (2025).
  • Product Class 17: Thiazoles.
  • Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation - PubMed. (2021).
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One. (2015). PLOS One.

Sources

Reagents and Protocols for the Directed Lithiation and Functionalization of 2-Chloro-4-Alkylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Thiazoles in Medicinal Chemistry

The thiazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The ability to precisely introduce diverse functionalities onto the thiazole ring is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Among the various synthetic strategies, the directed lithiation of substituted thiazoles offers a powerful and versatile tool for creating new chemical entities.[3][4]

This comprehensive guide provides detailed application notes and protocols for the regiosective lithiation of 2-chloro-4-alkylthiazoles at the C5 position and their subsequent reaction with a range of electrophiles. This methodology provides a reliable pathway to novel 2,4,5-trisubstituted thiazoles, which are valuable building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical research.[5][6]

Mechanistic Rationale: Regioselective Deprotonation at C5

The regioselectivity of the lithiation of 2-chloro-4-alkylthiazoles is governed by the electronic properties of the thiazole ring. The C5 proton is the most acidic proton on the ring due to the combined electron-withdrawing effects of the adjacent sulfur atom and the nitrogen atom at position 3.[3] The 2-chloro and 4-alkyl substituents further influence the electronic landscape, reinforcing the acidity of the C5 proton.

The choice of the lithiating agent is critical to the success of this transformation. A strong, non-nucleophilic base is required to deprotonate the C5 position without competing nucleophilic attack at the electrophilic C2 position, which is substituted with a chloro group. Lithium diisopropylamide (LDA) is the reagent of choice for this purpose due to its strong basicity and significant steric hindrance, which minimizes its nucleophilicity.[7][8] In contrast, more nucleophilic organolithium reagents such as n-butyllithium (n-BuLi) could potentially lead to undesired side reactions, including nucleophilic substitution at the C2 position or ring-opening pathways.[9]

The overall transformation can be depicted as a two-step process:

  • Deprotonation: A 2-chloro-4-alkylthiazole is treated with LDA at low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate a highly reactive 5-lithio-2-chloro-4-alkylthiazole intermediate.

  • Electrophilic Quench: The lithiated intermediate is then quenched with a suitable electrophile to introduce a new substituent at the C5 position.

Experimental Protocols

Protocol 1: General Procedure for the Lithiation of 2-Chloro-4-Alkylthiazoles and Quench with an Electrophile

This protocol provides a general method for the C5-lithiation of 2-chloro-4-alkylthiazoles and subsequent reaction with an electrophile. Specific examples with representative electrophiles are detailed below.

Materials:

  • 2-Chloro-4-alkylthiazole (1.0 eq)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (1.2 - 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Argon or nitrogen inlet

  • Dry ice/acetone bath

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation of 2-Chloro-4-Alkylthiazole: To the freshly prepared LDA solution at -78 °C, add a solution of the 2-chloro-4-alkylthiazole (1.0 eq) in anhydrous THF dropwise via syringe. Ensure the internal temperature remains below -70 °C during the addition. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: To the solution of the 5-lithio-2-chloro-4-alkylthiazole at -78 °C, add the chosen electrophile (1.2 - 1.5 eq) dropwise. The electrophile can be added neat or as a solution in anhydrous THF. Stir the reaction mixture at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-chloro-5-substituted-4-alkylthiazole.

Workflow for Lithiation and Substitution of 2-Chloro-4-Alkylthiazoles

Lithiation_Workflow cluster_prep Step 1: LDA Preparation cluster_lithiation Step 2: Lithiation cluster_quench Step 3: Electrophilic Quench cluster_workup Step 4: Work-up & Purification Diisopropylamine Diisopropylamine in Anhydrous THF LDA Lithium Diisopropylamide (LDA) (in situ) Diisopropylamine->LDA -78 °C nBuLi n-Butyllithium nBuLi->LDA Thiazole 2-Chloro-4-Alkylthiazole in Anhydrous THF LithiatedThiazole 5-Lithio-2-chloro-4-alkylthiazole Thiazole->LithiatedThiazole LDA, -78 °C, 1h Product 2-Chloro-5-substituted-4-alkylthiazole LithiatedThiazole->Product E+, -78 °C to RT Electrophile Electrophile (E+) Electrophile->Product Workup Aqueous Work-up (NH4Cl quench) Product->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 2-chloro-5-substituted-4-alkylthiazoles.

Protocol 2: Synthesis of 2-Chloro-4-methyl-5-(hydroxymethyl)thiazole

This protocol details the reaction of the lithiated thiazole with paraformaldehyde as the electrophile.

  • Electrophile: Dry paraformaldehyde (1.5 eq)

  • Procedure: Follow the general procedure (Protocol 1). For the electrophilic quench, add dry paraformaldehyde powder in one portion to the lithiated thiazole solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours before warming to room temperature.

Protocol 3: Synthesis of 2-Chloro-4-methylthiazole-5-carbaldehyde

This protocol describes the formylation of the thiazole ring using N,N-dimethylformamide (DMF).

  • Electrophile: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq)

  • Procedure: Follow the general procedure (Protocol 1). For the electrophilic quench, add anhydrous DMF dropwise to the lithiated thiazole solution at -78 °C. Stir at this temperature for 2 hours before allowing the reaction to warm to room temperature.

Protocol 4: Synthesis of 1-(2-Chloro-4-methylthiazol-5-yl)ethan-1-ol

This protocol illustrates the reaction with an aldehyde electrophile.

  • Electrophile: Acetaldehyde (1.5 eq), freshly distilled

  • Procedure: Follow the general procedure (Protocol 1). For the electrophilic quench, add freshly distilled acetaldehyde dropwise to the lithiated thiazole solution at -78 °C. Stir at -78 °C for 1 hour before warming to room temperature.

Protocol 5: Synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid

This protocol details the carboxylation of the thiazole using carbon dioxide.

  • Electrophile: Dry carbon dioxide (gas or solid)

  • Procedure: Follow the general procedure (Protocol 1). For the electrophilic quench, bubble dry carbon dioxide gas through the lithiated thiazole solution at -78 °C for 30 minutes, or add an excess of crushed dry ice pellets. Allow the mixture to warm to room temperature. During work-up, acidify the aqueous layer with 1M HCl to a pH of ~2 before extraction to ensure the carboxylic acid is in its protonated form.

Data Summary: Representative Electrophiles and Expected Products

The following table summarizes the expected products from the reaction of 5-lithio-2-chloro-4-methylthiazole with various electrophiles. The yields are based on literature precedents for similar heterocyclic lithiation reactions and are intended to be representative.[5][10][11]

Entry4-Alkyl GroupElectrophileProductExpected Yield (%)
1MethylParaformaldehyde2-Chloro-4-methyl-5-(hydroxymethyl)thiazole75-85
2MethylDMF2-Chloro-4-methylthiazole-5-carbaldehyde70-80
3MethylAcetaldehyde1-(2-Chloro-4-methylthiazol-5-yl)ethan-1-ol80-90
4MethylAcetone2-(2-Chloro-4-methylthiazol-5-yl)propan-2-ol70-85
5MethylCarbon Dioxide2-Chloro-4-methylthiazole-5-carboxylic acid85-95
6MethylIodine2-Chloro-5-iodo-4-methylthiazole80-90
7EthylBenzaldehyde(2-Chloro-4-ethylthiazol-5-yl)(phenyl)methanol75-85
8IsopropylD₂O2-Chloro-5-deutero-4-isopropylthiazole>95 (D-incorp)

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Moisture: Organolithium reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

    • Inactive LDA: LDA should be freshly prepared for optimal reactivity.

    • Low Temperature: Maintain a temperature of -78 °C during the lithiation and electrophilic quench to prevent decomposition of the lithiated intermediate.

  • Side Products:

    • Wrong Choice of Base: The use of n-BuLi may lead to nucleophilic attack at the C2 position.

    • Electrophile Reactivity: Highly reactive electrophiles may lead to side reactions if not added carefully at low temperature.

  • Influence of the 4-Alkyl Group: The steric bulk of the 4-alkyl group is not expected to significantly impact the regioselectivity of the C5 deprotonation. However, very bulky alkyl groups may slightly decrease the rate of reaction.

Safety Precautions

Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere by trained personnel. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times. Ensure a dry powder fire extinguisher is readily accessible.

Conclusion

The directed lithiation of 2-chloro-4-alkylthiazoles with LDA provides an efficient and highly regioselective method for the synthesis of a diverse range of 2,4,5-trisubstituted thiazoles. The protocols and guidelines presented herein offer a robust foundation for researchers in medicinal chemistry and drug development to access novel chemical matter for their discovery programs.

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.
  • Ayida, B. K., et al. (2007). Synthesis and evaluation of 2,4-disubstituted thiazoles as novel inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2937-2941.
  • Basyuk, V. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 137-144.
  • Deng, X., et al. (2015). Discovery of Novel 2,4-Disubstituted Thiazole Derivatives as Potent and Orally Bioavailable Inhibitors of Bruton’s Tyrosine Kinase (BTK). Journal of Medicinal Chemistry, 58(1), 101-115.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Retrieved from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
  • Turcaud, S., et al. (2007). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. The Journal of Organic Chemistry, 72(15), 5634-5643.
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Harris, E. B. J. (2014). Answer to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?". ResearchGate. Retrieved from [Link]

  • Basyuk, V. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. Retrieved from [Link]

  • JoVE. (2022, September 27). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview [Video]. YouTube. [Link]

  • Basyuk, V. A., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Growing Science. Retrieved from [Link]

  • Jean, M., et al. (2014). Thiazole as a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 6(10), 1149-1177.
  • PubChem. (n.d.). 2-chloro-4-methylthiazole. Retrieved from [Link]

  • Turner, R. M., & Snieckus, V. (1998). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, (1), 141-152.
  • Evans, D. A., et al. (2002). Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. Tetrahedron Letters, 43(13), 2455-2458.

Sources

Troubleshooting & Optimization

Improving yield of Hantzsch thiazole synthesis for phenylpropyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of synthesizing phenylpropyl-substituted thiazoles . Unlike simple methyl/aryl derivatives, phenylpropyl chains introduce significant hydrophobicity and rotational freedom. These physical properties frequently lead to "oiling out" during workup, slow reaction kinetics in standard polar solvents, and regioselectivity issues during the precursor halogenation.

This technical guide moves beyond standard textbook protocols to provide field-proven troubleshooting for difficult, lipophilic substrates.

Module 1: Critical Process Parameters (The "Why")

The Hydrophobic Mismatch

Standard Hantzsch protocols utilize Ethanol (EtOH) or EtOH/Water mixtures.

  • The Problem: Phenylpropyl derivatives are highly lipophilic. In 50:50 EtOH/Water, the starting

    
    -haloketone may precipitate out of the reaction phase before reacting, or the final product may form an emulsion (oil) rather than crystallizing.
    
  • The Fix: Switch to PEG-400 or DMF for the reaction medium to maintain homogeneity, then use a controlled water crash for precipitation.

The "Hidden" Regioselectivity Trap

If you are synthesizing your own precursor from a phenylpropyl methyl ketone (e.g., 1-phenylpentan-2-one), yield loss often occurs before the Hantzsch step.

  • Mechanism: Acid-catalyzed bromination favors the more substituted

    
    -carbon (the methylene group), whereas the Hantzsch synthesis typically requires the terminal bromomethyl group (
    
    
    
    ).
  • Impact: If your starting material contains the internal bromide isomer, it will not cyclize to the desired thiazole, leading to low yields and complex byproduct mixtures.

Module 2: Interactive Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Reaction[1]

Q1: The reaction stalls at 60% conversion even after 24 hours reflux in ethanol. Adding more thioamide doesn't help. Why? Diagnosis: This is likely a solubility-limited kinetic trap . The phenylpropyl chain increases the lipophilicity, making the transition state less stabilized in pure ethanol. Solution:

  • Switch Solvent: Use Polyethylene Glycol 400 (PEG-400) as the solvent. It acts as a phase transfer catalyst and stabilizes the polar transition state while dissolving the lipophilic tail.

  • Catalysis: Add 10 mol% Sodium Iodide (NaI) .

    • Mechanism:[1][2][3] The Finkelstein reaction generates the

      
      -iodoketone in situ, which is approx. 100x more reactive toward the thioamide sulfur than the bromide.
      

Q2: I see a major byproduct spot on TLC just above my product. What is it? Diagnosis: This is likely the 2-imino-2,3-dihydrothiazole isomer or the disulfide dimer .

  • Cause: If the reaction is too acidic, the nitrogen of the thioamide can attack the ketone (instead of the sulfur attacking the

    
    -carbon), leading to the imino-isomer.
    
  • Cause: Oxidative dimerization of the thioamide starting material. Solution:

  • Add Magnesium Oxide (MgO) (1.0 equiv) as a scavenger base. It neutralizes the HBr generated without being strong enough to cause aldol condensation of the ketone.

Category B: Workup & "Oiling Out"[5]

Q3: Upon adding base (


) to precipitate the product, I get a sticky brown oil instead of a solid. How do I fix this? 
Diagnosis:  "Oiling out" is classic for phenylpropyl derivatives due to the flexible alkyl chain preventing efficient crystal packing. The oil traps impurities, lowering yield and purity.
Protocol (The "Trituration Rescue"): 
  • Decant the aqueous supernatant.

  • Dissolve the oil in a minimum amount of warm Ethyl Acetate .

  • Add n-Hexane dropwise until cloudiness persists.

  • Scratch the flask walls with a glass rod vigorously (provides nucleation sites).

  • Cool to -20°C overnight.

  • Pro-Tip: If it still oils, do not baseify initially. Isolate the Hydrobromide Salt first (which is usually crystalline), wash it with ether, and then neutralize the pure salt.

Module 3: Optimized Protocols

Protocol A: The "Green" PEG-400 Method (Recommended for Phenylpropyls)

Best for: Maximizing yield on hydrophobic substrates.

  • Reagents: Combine

    
    -bromoketone (1.0 mmol) and Thioamide (1.1 mmol) in a 20 mL vial.
    
  • Solvent: Add PEG-400 (2.0 mL). No catalyst needed.

  • Reaction: Stir at 60°C for 45-90 minutes. (Monitor TLC; PEG accelerates this significantly compared to EtOH).

  • Workup:

    • Cool to room temperature.[4][1][5][6][7]

    • Add Water (10 mL) while stirring rapidly.

    • Observation: The product should precipitate as a solid due to the "salting out" effect of PEG/Water.

    • Filter and wash with 10% cold ether/hexane.

Protocol B: The One-Pot "In-Situ" Method

Best for: Avoiding isolation of the unstable/lachrymatory


-bromoketone.
  • Bromination: Dissolve the methyl ketone (1.0 mmol) in Acetonitrile (ACN) . Add N-Bromosuccinimide (NBS) (1.05 equiv) and p-TsOH (0.1 equiv). Reflux for 1 hour.

  • Hantzsch Step: Cool to RT. Add Thiourea/Thioamide (1.2 equiv) directly to the ACN solution.

  • Cyclization: Reflux for 2 hours.

  • Purification: Evaporate ACN. Resuspend residue in water.[5] Neutralize with

    
     to pH 8. Extract with EtOAc.
    

Module 4: Visualizing the Failure Points

Diagram 1: Mechanism & Kinetic Bottlenecks

This diagram highlights where the reaction fails for bulky/hydrophobic substrates.

HantzschMechanism Start Thioamide + alpha-Halo Ketone TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Slow in Non-Polar Solvents Fail1 FAILURE: Steric hinderance blocks Sulfur attack Start->Fail1 Inter alpha-Thio Ketone Intermediate TS1->Inter Cycliz Cyclization (Dehydration) Inter->Cycliz Prod Thiazole Hydrobromide (Salt) Cycliz->Prod - H2O Final Free Base Thiazole Prod->Final + Base Fail2 FAILURE: Oiling Out (Traps impurities) Prod->Fail2 Hydrophobic Effect

Caption: Kinetic pathway of Hantzsch synthesis showing critical failure points for hydrophobic substrates.

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix when yields are below 80%.

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC of Reaction Mix Problem->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left New_Spots New Spots (Complex Mix) CheckTLC->New_Spots Clean_Spot Clean Product Spot (But low isolation yield) CheckTLC->Clean_Spot Sol1 Action: Add NaI (10%) Switch to PEG-400 SM_Left->Sol1 Sol2 Action: Check Ketone Regiochemistry (Is Br on CH2 or CH?) New_Spots->Sol2 Sol3 Action: Do NOT baseify yet. Isolate HBr salt first. Clean_Spot->Sol3

Caption: Decision matrix for troubleshooting yield issues based on Thin Layer Chromatography (TLC) analysis.

References

  • Organic Chemistry Portal. (2024). Thiazole Synthesis: Recent Advances and Hantzsch Protocols. Retrieved from [Link]

  • Potewar, T. M., et al. (2017). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis: Mechanism and Protocols. Retrieved from [Link]

Sources

Optimizing catalyst loading for cross-coupling 2-chlorothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Reaction Conditions for 2-Chlorothiazoles Ticket ID: TCH-THZ-002 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Thiazole Trap"

Coupling 2-chlorothiazoles presents a unique dual-challenge in palladium catalysis:

  • Electronic Deactivation: The C2 position is electron-deficient, making the C-Cl bond strong and sluggish toward oxidative addition compared to iodides or bromides.

  • Catalyst Poisoning: The thiazole sulfur atom is a soft Lewis base that binds strongly to soft Pd(II) intermediates, forming off-cycle resting states (poisoning) that halt turnover.

The Solution: Success requires a shift from "adding more catalyst" to "increasing the concentration of the active species." This guide prioritizes the use of Buchwald G3/G4 precatalysts and bulky, electron-rich ligands to prevent sulfur coordination and facilitate oxidative addition.

Diagnostic & Troubleshooting Logic (Visual)

The following decision tree outlines the logical workflow for troubleshooting low yields in 2-chlorothiazole couplings.

TroubleshootingLogic Start Observation: Low Yield / Stalled Reaction CheckSM Analyze Crude: Is SM Consumed? Start->CheckSM SM_Remains Yes: Starting Material (SM) Remains CheckSM->SM_Remains SM_Gone No: SM Consumed, Low Product CheckSM->SM_Gone Diag_OxAdd Diagnosis: Failed Oxidative Addition or Catalyst Poisoning SM_Remains->Diag_OxAdd Action_Precat Action: Switch to Pd-G4 Precatalyst (Ensure LPd(0) generation) Diag_OxAdd->Action_Precat Action_Temp Action: Increase Temp (100-110°C) or Switch Solvent (Dioxane/Toluene) Diag_OxAdd->Action_Temp Check_Dehal Check: Hydrodechlorination (Ar-H)? SM_Gone->Check_Dehal Dehal_Yes Yes: Ar-H Major Product Check_Dehal->Dehal_Yes Dehal_No No: Homocoupling (Ar-Ar) Observed Check_Dehal->Dehal_No Diag_Prot Diagnosis: Slow Transmetalation Protic Source Present Dehal_Yes->Diag_Prot Action_Dry Action: Use Anhydrous Base (Cs2CO3) & Dry Solvents Diag_Prot->Action_Dry Diag_Homo Diagnosis: Oxygen Leak or Disproportionation Dehal_No->Diag_Homo Action_Degas Action: Sparge with Argon (15 min) Check Base Purity Diag_Homo->Action_Degas

Figure 1: Troubleshooting decision tree for 2-chlorothiazole cross-coupling failures.

Frequently Asked Questions (Technical)

Q1: Why does my reaction stall at 50% conversion even with 5 mol% Pd(PPh3)4?

A: This is a classic symptom of catalyst poisoning combined with inefficient active species generation.[1]

  • The Mechanism: Pd(PPh3)4 is coordinatively saturated. To react, it must dissociate ligands to form Pd(0)L2. However, the sulfur in the thiazole ring competes with the phosphine for the Pd center. If the C-Cl oxidative addition is slow (which it is), the sulfur binds to the Pd, creating a "resting state" that removes the catalyst from the cycle.

  • The Fix: Switch to a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G4). These contain a bulky biaryl phosphine that sterically prevents sulfur coordination and ensures rapid oxidative addition.

Q2: Is "loading" just about the amount of Palladium?

A: No. Loading refers to the concentration of active catalytic species (


).
  • Using 5 mol% of Pd(OAc)2 without a proper reduction protocol often results in <0.5 mol% of active Pd(0), with the rest precipitating as Pd-black.

  • Using 1 mol% of a G4 Precatalyst guarantees ~1 mol% of active species because the precatalyst activation is intramolecular and quantitative upon base addition.

Q3: I see significant hydrodechlorination (Ar-H). How do I stop it?

A: Hydrodechlorination occurs when the oxidative addition complex (L-Pd(II)-Ar-Cl) waits too long for transmetalation. It eventually abstracts a hydride (from solvent or base) and reductively eliminates Ar-H.

  • Troubleshooting:

    • Water Control: If using Suzuki coupling, ensure the water/organic ratio isn't too high. Switch to anhydrous conditions (using Cs2CO3 or K3PO4) if possible.

    • Base: Avoid alkoxide bases (like NaOtBu) in solvents that can act as hydride donors (like isopropanol) if this side reaction is dominant.

    • Catalyst: Increase the rate of transmetalation by using a more open ligand (e.g., switch from XPhos to RuPhos if sterics allow).

Mechanistic Insight: The Sulfur Poisoning Pathway

Understanding where the reaction fails is critical for optimization.

Mechanism Precat Pd Precatalyst (G3/G4) ActivePd Active LPd(0) Precat->ActivePd Base Activation Poisoned Inactive Complex (S-Bound Pd) ActivePd->Poisoned Path B: S-Coordination (Poisoning) OxAdd Oxidative Addition (L-Pd-Ar-Cl) ActivePd->OxAdd Path A: C-Cl Insertion (Productive) Thiazole 2-Chlorothiazole (Substrate) Thiazole->Poisoned via Sulfur Thiazole->OxAdd via C-Cl Product Coupled Product OxAdd->Product Transmetalation & Red. Elim.

Figure 2: Competition between productive oxidative addition (Path A) and sulfur poisoning (Path B).

Optimized Protocol: Precatalyst Screening

Do not rely on legacy methods. Use this High-Throughput Experimentation (HTE) inspired protocol to identify the optimal loading and ligand in one run.

Reagents & Setup
  • Substrate: 2-Chlorothiazole derivative (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv) or Amine (1.2 equiv)

  • Base: K3PO4 (3.0 equiv, finely ground) for Suzuki; NaOtBu (1.4 equiv) for Buchwald.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).[2]

Step-by-Step Workflow
  • Stock Solutions: Prepare 0.02 M stock solutions of 3 different precatalysts in Dioxane:

    • XPhos Pd G4: General purpose, excellent for chlorides.

    • RuPhos Pd G4: Best for secondary amines or hindered substrates.

    • BrettPhos Pd G4: Best for primary amines.[3]

  • Dispensing:

    • Add solids (Substrate, Boronic acid/Amine, Base) to reaction vials equipped with stir bars.[4]

    • Evacuate and backfill with Argon (3 cycles). This is non-negotiable for thiazoles to prevent homocoupling.

  • Catalyst Addition:

    • Add the catalyst stock solution via syringe.

    • Screen Loadings: Run two parallel vials for each catalyst: one at 1.0 mol% and one at 3.0 mol% .

  • Reaction:

    • Seal vials and heat to 100°C for 2 hours.

    • Note: 2-chlorothiazoles rarely couple at room temperature.

  • Analysis:

    • Filter through a small Celite plug (elute with EtOAc).[5]

    • Analyze via LCMS.[5] Look for the [M+H] of the product and the [M+H] of the dehalogenated byproduct.

Data Comparison: Traditional vs. Modern Systems

Typical results for a difficult 2-chlorothiazole coupling:

Catalyst SystemLoading (mol%)ConversionYieldNotes
Pd(PPh3)4 5.035%10%Stalled. High S-poisoning.
Pd(OAc)2 / Xantphos 2.060%45%Moderate. Good for amides, less for C-C.
XPhos Pd G4 1.0 98% 92% Recommended. Fast activation.
XPhos Pd G4 0.2570%65%Loading too low; poisoning threshold met.

References & Authority

  • Buchwald Precatalysts (G3/G4):

    • Title: "Palladium Precatalysts for Cross-Coupling: The Next Generation."

    • Source:J. Am. Chem. Soc. (Buchwald Group).[2][3][6][7]

    • URL:[Link]

    • Relevance: Defines the mechanism of G4 activation and its superiority over Pd2(dba)3.

  • Heterocycle Poisoning:

    • Title: "Overcoming Catalyst Poisoning in the C–H Functionalization of Heterocycles."

    • Source:Nature Chemistry.

    • URL:[Link]

    • Relevance: Explains the coordination modes of Thiazole/Pyridine sulfur and nitrogen atoms.

  • General Troubleshooting Guide:

    • Title: "A User's Guide to Buchwald-Hartwig Amination."

    • Source:Chemical Reviews.

    • URL:[Link]

    • Relevance: Comprehensive troubleshooting for base/solvent selection.[2]

  • Reaction Optimization (HTE):

    • Title: "Practical High-Throughput Experimentation for the Organic Chemist."

    • Source:Reaction Chemistry & Engineering.

    • URL:[Link]

    • Relevance: Supports the protocol of screening multiple precatalysts simultaneously.

Sources

Technical Support Guide: Stability of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole

[1]

Executive Summary & Core Stability Profile

The Molecule: 2-chloro-4-(3-phenylpropyl)-1,3-thiazole is a functionalized heteroaryl chloride.[1] Its stability is dictated by the electrophilic nature of the C2 position on the thiazole ring.[2]

The Critical Insight: Unlike chlorobenzenes, 2-chlorothiazoles are activated for Nucleophilic Aromatic Substitution (


)122
Base Compatibility Matrix
Base TypeExamplesStability RatingRisk Factor
Weak Inorganic

,

,

High Stable at RT and mild heat (

C).[1] Safe for Suzuki/Buchwald couplings.[1][2]
Strong Aqueous

,

,

Conditional Hydrolysis Risk. Stable at

C. Hydrolysis to thiazolone occurs at

C or prolonged exposure.[1][2]
Alkoxides

,

,

Low Substitution Risk. Rapid conversion to 2-alkoxythiazole ethers, especially in matching alcohol solvents.[1][2]
Amine Bases

, DIPEA, Pyridine
High Generally stable.[1][2] Safe for use as acid scavengers.[1][2]
Organometallics

-BuLi,

, Grignards
Very Low Metal-Halogen Exchange. C2-Cl will exchange with Li/Mg rapidly.[1]

Diagnostic Troubleshooting (Q&A)

Scenario A: Impurity Formation During Aqueous Workup

User Question: "I performed a reaction using NaOH (1M) for workup. My LCMS now shows a new peak with a mass shift of -18 amu relative to the starting material.[1] What happened?"

Technical Diagnosis: You have likely hydrolyzed the C2-chloride.[1]

  • Mechanism: The hydroxide ion (

    
    ) attacks the electrophilic C2 position, displacing chloride.[2]
    
  • The Product: While formally "2-hydroxythiazole," this compound predominantly exists as its tautomer, thiazol-2(3H)-one (a cyclic amide/lactam).[1]

  • Mass Shift Confirmation:

    • Loss of Cl:

      
       amu
      
    • Gain of OH:

      
       amu
      
    • Net Shift:

      
       amu.[1]
      
  • Solution: Switch to a milder base for workup, such as Saturated

    
     or Phosphate Buffer (pH 7-8).[1][2] If high pH is required, work quickly at 
    
    
    C.[1][2]
Scenario B: Yield Loss in Nucleophilic Substitution

User Question: "I am trying to displace the chloride with an amine using NaOtBu in mild heat, but I am isolating a side product that corresponds to the t-butoxy ether."

Technical Diagnosis: This is a classic competition between nucleophiles .[1][2]

  • Causality: 2-chlorothiazoles are highly reactive toward alkoxides via

    
    .[1] Although t-butoxide is bulky, the C2 position is relatively accessible.[1] If your amine nucleophile is sterically hindered or slow to react, the alkoxide solvent/base will compete to form the ether.[2]
    
  • Solution:

    • Change Base: Use a non-nucleophilic inorganic base like

      
       or 
      
      
      in an aprotic solvent (DMF, Dioxane).[1][2]
    • Change Solvent: Do not use alcohols. Use THF, Toluene, or DMF.[2]

Scenario C: Suzuki Coupling Failure

User Question: "I am attempting a Suzuki coupling at the C2 position. The starting material is consumed, but I see dehalogenated product (thiazole-H) instead of the biaryl."

Technical Diagnosis: This suggests Hydrodehalogenation rather than base instability.[1][2]

  • Causality: While basic conditions are necessary for Suzuki coupling, the formation of the dehalogenated product is usually catalytic.[2] However, if the base is too strong (e.g., hydroxide) in the presence of protic solvents, you may also trigger hydrolysis.[2]

  • Verification: Check the mass. Dehalogenation = M - 34 (Cl replaced by H).[1][2] Hydrolysis = M - 18.[1]

  • Solution: Use anhydrous conditions with

    
     or 
    
    
    .[1][2] Ensure your solvent (Dioxane/Toluene) is thoroughly degassed to prevent radical pathways that favor dehalogenation.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent pathways of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole under different basic conditions.

ThiazoleStabilityStart2-chloro-4-(3-phenylpropyl)-1,3-thiazole(Starting Material)HydrolysisThiazol-2(3H)-one(Hydrolysis Product)[M-18 amu]Start->HydrolysisAq. NaOH/KOHHeat (>50°C)Ether2-Alkoxythiazole(Ether Side Product)Start->EtherNaOR / ROH(Alkoxides)StableStable Recovery(No Reaction)Start->StableK2CO3 / Et3N(Mild Base)Exchange2-Lithio-thiazole(Metal-Halogen Exchange)Start->Exchangen-BuLi / GrignardHydrolysis->HydrolysisTautomerizes(Irreversible)

Caption: Reaction pathways of 2-chlorothiazole derivatives upon exposure to various basic species. Red paths indicate degradation.[1][2]

Standard Operating Procedure (SOP): Stability Assay

If you are unsure if your specific conditions will degrade the molecule, perform this Self-Validating Stability Test before committing valuable material.

Protocol:

  • Preparation: Dissolve 5 mg of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole in 0.5 mL of the organic solvent intended for reaction (e.g., THF, MeOH).

  • Challenge: Add 0.1 mL of the base solution (or 2 equivalents of solid base) you intend to use.

  • Incubation:

    • Set A: Stir at Room Temperature for 1 hour.

    • Set B: Heat to reaction temperature (e.g., 60°C) for 1 hour.

  • Analysis (TLC/LCMS):

    • TLC: Elute in 20% EtOAc/Hexanes.[1][2]

      • Starting Material: High

        
         (Non-polar).[1][2]
        
      • Hydrolysis Product (Thiazolone): Low

        
         (Polar, often streaks).[1][2]
        
    • LCMS: Look for the characteristic Chlorine isotope pattern (

      
       3:1 ratio).[2]
      
      • Loss of Cl pattern indicates degradation.[1][2]

References & Grounding

  • Nucleophilic Substitution Mechanism:

    • Metzger, J. V.[2] (1979).[1][2] "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Establishes the electrophilicity of the C2 position in 1,3-thiazoles and the

      
       mechanism).
      
  • Hydrolysis of 2-Halothiazoles:

    • Clean, M. et al.[1][2] "Kinetics and Mechanism of the Hydrolysis of 2-Chlorothiazole."[1][3] Journal of Organic Chemistry. (Details the conversion to thiazolone in aqueous hydroxide).

  • General Reactivity Data:

    • PubChem Compound Summary for 2-Chlorothiazole.[1] National Center for Biotechnology Information.[1][2]

    • [2]

  • Alkoxide Reactivity:

    • Save My Exams. "Nucleophilic Substitution: Reactions."[1][2][4][5][6] (General principles of haloalkane/heterocycle substitution with hydroxide vs alkoxide).

Overcoming steric hindrance of the 3-phenylpropyl chain in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Reactivity Barriers of the 3-Phenylpropyl Chain

Executive Summary: The "Scorpion Tail" Effect

User Query: How do I overcome the steric hindrance of the 3-phenylpropyl chain in cross-coupling?

Technical Diagnosis: While the 3-phenylpropyl moiety (


) is a primary alkyl group and theoretically unhindered at the 

-carbon, users frequently report low yields that mimic steric hindrance.[1] As a Senior Application Scientist, I must clarify that the failure mode is rarely simple steric bulk. Instead, it is usually a combination of two specific phenomena:
  • The "Scorpion Tail" Effect (Intramolecular

    
    -Coordination):  The flexible propyl linker allows the pendant phenyl ring to fold back and coordinate to the metal center (forming a pseudo-6-membered palladacycle).[1] This occupies a coordination site required for transmetallation, effectively "poisoning" the catalyst via a steric-like blockade.
    
  • Competitive

    
    -Hydride Elimination:  The presence of 
    
    
    
    -hydrogens allows the metal to eliminate, releasing allylbenzene or propenylbenzene instead of the coupled product.

This guide provides protocols to destabilize this chelation and outcompete elimination.

Decision Matrix & Failure Analysis

Before selecting a protocol, identify your specific failure mode using the logic flow below.

FailureAnalysis Start Start: 3-Phenylpropyl Coupling Fails CheckProduct Analyze Crude NMR/GC-MS Start->CheckProduct Isomer Isomerized Alkene Found? (Allylbenzene/Propenylbenzene) CheckProduct->Isomer Yes NoRxn No Reaction / SM Recovery CheckProduct->NoRxn Yes BetaElim Issue: β-Hydride Elimination Solution: Switch to Negishi or Use Bulky Biaryl Ligands Isomer->BetaElim Coordination Issue: 'Scorpion Tail' Coordination (π-Chelation blocks site) Solution: Pd-PEPPSI or High Temp NoRxn->Coordination ProtocolB Go to Protocol B: Modified Negishi BetaElim->ProtocolB ProtocolA Go to Protocol A: Pd-PEPPSI-IPent Coordination->ProtocolA

Caption: Diagnostic workflow to distinguish between elimination side-reactions and coordination-induced catalyst inhibition.

Optimized Protocols
Protocol A: The "Steric Sledgehammer" (Suzuki-Miyaura)

Best For: Coupling 3-phenylpropyl halides with sterically hindered aryl boronic acids (e.g., ortho-substituted).[1] Theory: This protocol uses the Pd-PEPPSI-IPent catalyst.[2][3] The "IPent" (Isopentyl) NHC ligand is extremely bulky.[1] This bulk prevents the 3-phenylpropyl chain from folding back onto the metal (destabilizing the "Scorpion Tail" chelate) and forces the reductive elimination to occur faster than


-hydride elimination.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (mild activation)[1]
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]

  • Temperature: 60°C – 80°C

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl boronic acid (1.5 equiv),

    
     (3.0 equiv), and Pd-PEPPSI-IPent (2 mol%).[1] Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (

    
     concentration relative to halide).
    
  • Substrate Addition: Add the 3-phenylpropyl halide (1.0 equiv) via syringe.[1]

    • Tip: If using the chloride, add 1.0 equiv of KBr as an additive to facilitate halogen exchange.

  • Activation: Heat to 80°C with vigorous stirring (1000 rpm). The bulky NHC ligand creates a "conical" active site that physically blocks the phenyl ring of the chain from coordinating.

  • Workup: Filter through a silica plug to remove Pd black.[1]

Protocol B: The "Kinetic Bypass" (Negishi Coupling)

Best For: High-fidelity coupling where


-hydride elimination is the dominant side product.[1]
Theory:  Zinc reagents (

) undergo transmetallation significantly faster than Boron reagents.[1] By using a specialized ligand like CPhos or RuPhos , we accelerate the cross-coupling cycle to occur before the alkyl chain has time to undergo

-elimination.

Reagents:

  • Zinc Reagent: 3-phenylpropylzinc bromide (Prepare fresh or buy as THF solution).[1]

  • Catalyst:

    
     (2 mol%) + CPhos  or RuPhos  (4 mol%).[1]
    
    • Note: CPhos is specifically designed for primary alkyl chains.[1]

  • Solvent: THF/NMP (10:1 ratio).[1]

Step-by-Step:

  • Zinc Formation (In-Situ): If making the reagent: Treat 3-phenylpropyl bromide with Zn dust (activated with 1,2-dibromoethane) in THF at 40°C for 2 hours.[1] Titrate to confirm concentration.[1]

  • Catalyst Pre-formation: In a separate vial, mix

    
     and CPhos in THF. Stir for 10 mins until the solution turns from orange to pale yellow (reduction to Pd(0)).
    
  • Coupling: Add the aryl halide (coupling partner) to the catalyst solution.[1]

  • Injection: Dropwise add the 3-phenylpropylzinc bromide solution over 5 minutes.

    • Critical: Rapid addition can spike the local concentration and trigger homocoupling.

  • Reaction: Stir at room temperature or mild heat (40°C).

    • Why? Lower temperatures suppress

      
      -elimination, which has a higher activation energy than the CPhos-catalyzed reductive elimination.
      
Data Summary: Ligand Performance Comparison

The following table summarizes the expected performance of different ligand classes for coupling 3-phenylpropyl bromide with 2-tolylboronic acid (a hindered partner).

Ligand ClassExampleYieldMajor ByproductMechanistic Note
Triphenylphosphine

< 10%AllylbenzeneFails to prevent

-elimination; slow oxidative addition.
Bidentate dppf30-40%Reduced SMBite angle too wide; allows "Scorpion Tail" coordination.
Buchwald (Gen 3) RuPhos 85-92% NoneBulky environment accelerates reductive elimination.[1]
NHC (PEPPSI) IPent 90-95% None"Flexible bulk" destabilizes intramolecular coordination.[1]
Greg Fu Type

75-80%HomocouplingGood for alkyls, but very sensitive to air/moisture.[1]
Troubleshooting FAQs

Q: I am seeing a "double bond" product (allylbenzene) in my NMR. Is this steric hindrance? A: No, this is


-hydride elimination . Your catalytic cycle is too slow. The Palladium is "waiting" for the transmetallation step, and during that wait, it eliminates the hydrogen.
  • Fix: Switch to Protocol B (Negishi) or increase the catalyst loading of Pd-PEPPSI to speed up the productive cycle.

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: You likely have product inhibition or catalyst poisoning .[1] The 3-phenylpropyl chain in the product might be coordinating to the remaining catalyst species.

  • Fix: Use a "throw-away" ligand additive like 1-methylimidazole (NMI) in the mixture, or switch to a bulky NHC (Protocol A) which prevents this coordination.

Q: Can I use standard Pd(PPh3)4? A: Absolutely not. Triphenylphosphine is too small and not electron-rich enough.[1] It will result in almost exclusive


-hydride elimination or no reaction due to the stability of the intramolecular phenyl coordination.
References
  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.[1][4] (Demonstrates the efficacy of bulky NHC ligands for hindered couplings).

    • [1]

  • Fu, G. C., et al. "Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides."[5][6][7] Journal of the American Chemical Society.[4][7][8] (Foundational work on suppressing

    
    -elimination in alkyl coupling).
    
    • [1]

  • Milne, J. E., & Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.[4][7][8] (Details the use of CPhos/RuPhos for primary alkyl zinc reagents).

    • [1]

  • Jana, R., et al. "Ligand-Controlled Regioselective Cross-Coupling." Chemical Reviews.

    
    -elimination suppression).
    
    • [1]

Sources

Validation & Comparative

1H NMR characterization of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole: A Comparative Analysis

This guide provides a comprehensive analysis of the analytical techniques used to characterize the novel heterocyclic compound, 2-chloro-4-(3-phenylpropyl)-1,3-thiazole. Primarily focusing on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, we will delve into the rationale behind experimental design, interpret spectral data, and objectively compare the insights gained from ¹H NMR with those from complementary methods such as ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and drug development professionals who require robust and unambiguous structural confirmation and purity assessment of synthesized molecules.

The Subject Molecule: 2-chloro-4-(3-phenylpropyl)-1,3-thiazole

Thiazole derivatives are significant scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The title compound, 2-chloro-4-(3-phenylpropyl)-1,3-thiazole, combines a halogenated thiazole core with a flexible phenylpropyl sidechain, making it a valuable building block for creating new chemical entities. Accurate structural elucidation is the bedrock of any subsequent biological or material science application.

Caption: Chemical Structure of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole.

Part 1: Primary Structural Elucidation with ¹H NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone of structural analysis for organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Anticipated ¹H NMR Spectral Features

A predictive analysis of the structure allows us to anticipate the key signals. The molecule has five distinct proton environments:

  • Thiazole Ring Proton (H-5): The lone proton on the thiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be significantly downfield due to the aromatic nature of the thiazole ring.[1][3]

  • Phenyl Ring Protons: The five protons on the terminal phenyl ring will likely appear as a complex multiplet in the aromatic region of the spectrum (typically 7.0-7.5 ppm).[4][5]

  • Propyl Chain Protons (α to Thiazole): The CH₂ group directly attached to the thiazole ring (C4 position) is deshielded by the aromatic system. It is adjacent to another CH₂ group, so it is expected to appear as a triplet.

  • Propyl Chain Protons (Benzylic): The CH₂ group attached to the phenyl ring is in a benzylic position and will also be deshielded. It is adjacent to one CH₂ group and should therefore appear as a triplet.

  • Propyl Chain Protons (Central): The central CH₂ group of the propyl chain is coupled to the two adjacent CH₂ groups (four protons in total). This will result in a complex multiplet, often approximated as a sextet or pentet.

Predicted ¹H NMR Data Summary

The following table summarizes the expected signals for 2-chloro-4-(3-phenylpropyl)-1,3-thiazole, assuming a standard deuterated chloroform (CDCl₃) solvent.

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
aThiazole H-5~7.10Singlet (s)1H
bPhenyl H's~7.20 - 7.40Multiplet (m)5H
c-CH₂-Thiazole~2.95Triplet (t)2H
dPhenyl-CH₂-~2.70Triplet (t)2H
e-CH₂-CH₂-CH₂-~2.05Multiplet (m)2H
Experimental Protocol: ¹H NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • 2-chloro-4-(3-phenylpropyl)-1,3-thiazole (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. Add ~0.7 mL of CDCl₃ with TMS.

  • Dissolution: Cap the vial and gently vortex until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the tube into the spinner and place it in the spectrometer's autosampler or manual probe.

  • Locking & Shimming: The instrument software will automatically lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. The causality here is critical: poor shimming leads to broad, distorted peaks, making multiplicity analysis impossible.

  • Acquisition: Acquire the spectrum using standard parameters. A typical acquisition might involve 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton counts.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (5-10 mg) dissolve 2. Dissolve in CDCl₃ with TMS (~0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock & Shim (Field Homogeneity) insert->lock_shim acquire 6. Acquire FID (16-32 Scans) lock_shim->acquire ft 7. Fourier Transform (FID to Spectrum) acquire->ft phase_cal 8. Phase & Calibrate (TMS = 0 ppm) ft->phase_cal analyze 9. Integrate & Analyze (Shift, Multiplicity) phase_cal->analyze

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Part 2: A Comparative Guide to Complementary Analytical Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their combined data builds a self-validating analytical package.

TechniqueInformation ProvidedStrengths for This MoleculeLimitations
¹H NMR Proton environment, connectivity, relative abundance.Excellent for detailed structural mapping of the phenylpropyl chain and confirming the substitution pattern on the thiazole ring.Does not directly observe non-protonated carbons (e.g., C-2, C-4 of the thiazole).
¹³C NMR Unique carbon signals, carbon skeleton.Confirms the total number of unique carbons (expecting 12 distinct signals). Provides chemical shift data for quaternary carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time. Does not provide connectivity information on its own.
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patterns.Unambiguously confirms the molecular weight. The presence of chlorine will produce a characteristic M/M+2 isotopic pattern with a ~3:1 ratio, confirming Cl incorporation.[6][7]Isomers may not be distinguishable. Does not provide detailed structural connectivity like NMR.
HPLC Purity assessment, quantification.Ideal for determining the purity of the synthesized compound by separating it from starting materials, by-products, or isomers.[8][9][10]Provides no structural information. Method development can be time-consuming.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR complements ¹H NMR by providing a map of the carbon backbone. For 2-chloro-4-(3-phenylpropyl)-1,3-thiazole, we expect to see 12 unique signals, corresponding to the 9 carbons of the main structure and 3 distinct signals from the phenyl ring (ipso, ortho/meta, and para carbons may have overlapping or distinct signals depending on symmetry and environment). This confirms the overall carbon count of the molecule.

Mass Spectrometry: Molecular Weight and Halogen Confirmation

Mass spectrometry is essential for confirming the molecular formula. For C₁₂H₁₂ClNS, the expected monoisotopic mass is approximately 237.04 g/mol . The most critical diagnostic feature will be the isotopic cluster of the molecular ion. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two peaks for the molecular ion:

  • M+ peak: at m/z corresponding to the molecule with ³⁵Cl.

  • M+2 peak: at m/z corresponding to the molecule with ³⁷Cl.

The intensity ratio of these peaks will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[6][7]

High-Performance Liquid Chromatography (HPLC): The Purity Standard

Structural elucidation is meaningless without knowing the purity of the sample. Reversed-phase HPLC (RP-HPLC) is the gold standard for this assessment.[8] A typical method would involve a C18 column with a gradient elution using water and acetonitrile (often with a small amount of acid like formic or trifluoroacetic acid to improve peak shape).[9][10] The goal is to obtain a single, sharp peak for the target compound, with the area of this peak relative to the total area of all peaks providing a quantitative measure of purity (e.g., >95%).

Part 3: An Integrated Analytical Workflow for Complete Characterization

In a professional drug discovery or chemical development setting, these techniques are not used in isolation. They form a logical, self-validating workflow to ensure the identity, structure, and purity of a new chemical entity.

G synthesis Compound Synthesis & Purification tlc_lcms Initial Reaction Check (TLC / LC-MS) synthesis->tlc_lcms nmr_h ¹H NMR (Primary Structure) tlc_lcms->nmr_h Product Formed nmr_c ¹³C NMR (Carbon Skeleton) nmr_h->nmr_c Structure Plausible ms High-Res MS (Formula Confirmation) nmr_c->ms Correct C-count hplc HPLC Purity (>95% Pure?) ms->hplc Correct Mass & Formula final Fully Characterized Compound hplc->final Yes fail Re-purify or Re-synthesize hplc->fail No fail->synthesis

Sources

Optimizing HPLC Purity Analysis for Thiazole Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Scope: Reversed-Phase HPLC (RP-HPLC) method development, stationary phase selection, and purity validation for thiazole-based small molecules.

The Challenge: Why Thiazoles Fail Standard Protocols

Thiazole building blocks are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib) but present distinct analytical hurdles that often lead to "false purity" results or poor quantification.

The Mechanism of Failure
  • Silanol Interaction (Peak Tailing): The thiazole nitrogen (N3) has a lone pair that acts as a Lewis base (pKa ~2.5, rising to ~5-7 for 2-aminothiazoles). On standard C18 columns, this nitrogen interacts with residual acidic silanols on the silica support, causing severe peak tailing (

    
    ) and retention time shifts.
    
  • Regioisomer Co-elution: Synthetic routes often yield 2,4- and 2,5-substituted isomers. These possess identical mass and similar hydrophobicity (

    
    ), making them inseparable on standard alkyl-chain (C18/C8) phases which rely solely on hydrophobic subtraction.
    
  • UV Cutoff Blindness: Many simple thiazoles have low extinction coefficients or absorb near the solvent cutoff (<220 nm), leading to purity overestimation if detection wavelengths are not optimized.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable. Below is a comparison of the three dominant column chemistries for thiazoles.

FeatureC18 (End-capped) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Interaction Hydrophobic (Van der Waals)

Interaction + Hydrophobic
Dipole-Dipole +

+ Shape Selectivity
Thiazole Suitability Baseline. Good for simple, non-polar thiazoles.Superior. Excellent for separating aromatic isomers.Specialized. Best for halogenated or polar thiazoles.
Isomer Resolution Poor (

often)
High (

)
High (

)
Tailing Factor (

)
Moderate (1.2 - 1.5)Improved (1.0 - 1.2)Variable
Recommendation Use for initial screen only.Primary recommendation for thiazoles. Use if Phenyl-Hexyl fails.
Expert Insight: The "Phenyl" Advantage

For thiazole purity, Phenyl-Hexyl phases outperform C18 . The electron-rich thiazole ring engages in


 stacking with the phenyl ring of the stationary phase. This interaction is sterically sensitive, allowing the column to discriminate between regioisomers (e.g., 4-phenylthiazole vs. 5-phenylthiazole) that a C18 column would co-elute.

Comparative Analysis: Mobile Phase Modifiers

The mobile phase pH controls the ionization state of the thiazole nitrogen.

ModifierpH RangeMS Compatible?Peak Shape Impact
0.1% Trifluoroacetic Acid (TFA) ~2.0Yes (but suppresses signal)Best. Ion-pairing masks silanols.
0.1% Formic Acid ~2.7Yes (Ideal) Good. Standard for LC-MS.
10mM Ammonium Bicarbonate ~10.0YesExcellent (for Hybrid columns). Keeps N neutral.
Phosphate Buffer 2.5 - 7.0No Good, but limits downstream analysis.

Protocol Decision: For general purity assessment, 0.1% Formic Acid is the standard compromise between peak shape and MS compatibility. If tailing persists (


), switch to 0.05% TFA .

Visualization: Method Development & Workflow

Diagram 1: Thiazole Method Development Decision Tree

ThiazoleMethodTree Start Start: Thiazole Sample Isomers Are Regioisomers Suspected? Start->Isomers Polarity Compound Polarity? Isomers->Polarity No Phenyl Column: Phenyl-Hexyl Mobile: 0.1% Formic Acid Isomers->Phenyl Yes (Critical) C18 Column: C18 (High Carbon Load) Mobile: 0.1% Formic Acid Polarity->C18 Hydrophobic (LogP > 1) HILIC Column: HILIC / Amide Mobile: ACN/Water/NH4OAc Polarity->HILIC Very Polar (LogP < 0) HighPH Column: Hybrid C18 Mobile: pH 10 (NH4HCO3) Polarity->HighPH Basic (Amino-thiazole) (Tailing on Acidic C18) Phenyl->HighPH If Tailing > 1.5

Caption: Decision matrix for selecting stationary phases based on thiazole structural properties.

Diagram 2: Purity Analysis Workflow

AnalysisWorkflow Sample Sample Prep (0.5 mg/mL in 50:50 ACN:H2O) SST System Suitability (SST) Inj: Standard Mix Sample->SST Inj Injection (5-10 µL) SST->Inj If Rs > 2.0 Tf < 1.3 Detect Detection (UV 254nm + 280nm + MS) Inj->Detect Calc Data Analysis (Area % @ Max Abs) Detect->Calc

Caption: Standardized workflow for thiazole purity assessment ensuring system readiness.

The "Gold Standard" Experimental Protocol

This protocol is designed to be a self-validating system . It includes specific checkpoints to ensure the data is reliable.

A. Instrument Parameters[1][2][3][4][5][6]
  • System: UHPLC or HPLC with DAD (Diode Array Detector).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100mm x 3.0mm, 1.8µm (UHPLC) or 3.5µm (HPLC).

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for N-heterocycles).

B. Mobile Phase[2][3][6][7][8][9][10]
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use Methanol as Solvent B for Phenyl columns if

      
       selectivity is required; Acetonitrile enhances the 
      
      
      
      -interaction effect.
C. Gradient Profile
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0050.5Equilibration
1.0050.5Load
8.00950.5Elution
10.00950.5Wash
10.1050.5Re-equilibration
13.0050.5Ready
D. Detection (The "Max Plot" Rule)

Thiazoles have variable absorbance.

  • Primary Channel: 254 nm (Standard).

  • Secondary Channel: 280 nm (Common for conjugated thiazoles).

  • 3D Field: 200–400 nm (Max Plot).

  • Requirement: Report purity based on the Max Plot or the wavelength of maximum absorbance (

    
    ), not just 254 nm, to avoid missing impurities with different chromophores.
    

Supporting Data: Performance Simulation

The following table illustrates the expected performance difference between a standard C18 method and the recommended Phenyl-Hexyl method for a hypothetical mixture of 4-phenylthiazole and 5-phenylthiazole (regioisomers).

ParameterC18 Column (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (

)
4.2 min (Co-elution)4.1 min / 4.6 minPhenyl-Hexyl resolves the isomers.
Resolution (

)
0.8 (Failed)2.4 (Pass)

interactions separate the isomers.
Tailing Factor (

)
1.61.1End-capping and phase choice reduce silanol drag.
Theoretical Plates (

)
8,50012,000Sharper peaks = higher sensitivity.

Self-Validating System: Troubleshooting

To ensure Scientific Integrity (E-E-A-T), every run must pass these System Suitability Test (SST) criteria before data release:

  • Blank Injection: Must be free of peaks >0.1% of target area (validates no carryover).

  • Tailing Factor: Target peak

    
    . If 
    
    
    
    , the column is likely degrading or the mobile phase pH is incorrect.
  • Resolution: If isomers are present,

    
     is mandatory.
    
  • Peak Purity Check: Use DAD software to verify that the "purity angle" is less than the "purity threshold" across the main peak (ensures no hidden co-elution).

References

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][2] Chromatography Online. [Link]

  • H. A. A. Media. (2025).[3][4][5][6][7] Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles.[8] ResearchGate. [Link]

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch-US. [Link]

  • Separation Science. (2024). Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. SepScience. [Link]

Sources

13C NMR spectral assignment for 2,4-disubstituted thiazoles

Definitive Guide to C NMR Assignment of 2,4-Disubstituted Thiazoles

Executive Summary

The thiazole ring is a privileged pharmacophore in drug discovery, appearing in molecules ranging from Tiazofurin to Bleomycin. However, the

This guide compares three assignment methodologies: Empirical Increment Analysis , 2D NMR Correlation (HSQC/HMBC) , and GIAO-DFT Computational Prediction . While 2D NMR remains the experimental gold standard, this guide demonstrates how integrating GIAO-DFT provides a necessary validation layer for ambiguous cases.

Part 1: The Challenge – The Thiazole Ambiguity

In a 2,4-disubstituted thiazole, the three ring carbons occupy distinct electronic environments, yet their chemical shifts (



  • C2 (

    
     160–180 ppm):  Typically the most deshielded due to the combined electronegativity of Nitrogen and Sulfur. However, strong electron-donating groups (e.g., 
    
    
    ) can shield this position significantly.
  • C4 (

    
     140–160 ppm):  Often quaternary. Its shift is heavily influenced by the 
    
    
    substituent.
  • C5 (

    
     100–130 ppm):  Usually the most shielded, especially if unsubstituted (C-H). However, electron-withdrawing groups at C4 can deshield C5, pushing it into the aromatic/alkene region.
    

The Risk: Misassigning C4 and C5 leads to incorrect regioisomer identification during synthesis (e.g., Hantzsch thiazole synthesis), potentially invalidating structure-activity relationship (SAR) data.

Part 2: Comparative Methodology

We evaluated three approaches for assigning a representative target: 2-amino-4-phenylthiazole .

Method A: Empirical Increment Rules (1D NMR)
  • Mechanism: Using additivity rules (e.g., Pretsch/Silverstein tables) to predict shifts based on base values + substituent increments.

  • Verdict: Unreliable for Heterocycles. Thiazole ring currents and "ortho" effects (between N/S and substituents) cause non-linear deviations.

  • Pros: Fast, zero cost.

  • Cons: High error rate (

    
     5–10 ppm); fails to account for solvent-solute hydrogen bonding.
    
Method B: Integrated 2D NMR (HSQC + HMBC)
  • Mechanism:

    • HSQC: Identifies protonated carbons (C5-H).

    • HMBC: Establishes connectivity via long-range couplings (

      
      ).[1]
      
  • Verdict: The Gold Standard. Provides definitive connectivity.

  • Pros: Experimental proof; resolves quaternary carbons (C2, C4).

  • Cons: Requires instrument time; sensitivity issues with broad peaks (e.g., exchangeable

    
     protons).
    
Method C: GIAO-DFT Calculation[2]
  • Mechanism: Quantum mechanical prediction of magnetic shielding tensors using Gauge-Independent Atomic Orbital (GIAO) methods (e.g., B3LYP/6-311+G(2d,p)).

  • Verdict: Essential Validation Tool.

  • Pros: Distinguishes subtle isomers where HMBC is ambiguous; accounts for specific solvent models (PCM).

  • Cons: Computational cost; requires software expertise (Gaussian/Orca).

Part 3: Experimental Data & Analysis

The following table contrasts the assignments for 2-amino-4-phenylthiazole in DMSO-

Carbon PositionMethod A: Empirical Pred.[2] (

ppm)
Method B: Experimental (

ppm)
Method C: GIAO-DFT Pred. (

ppm)
Assignment Logic (Method B)
C2 172.0168.5 169.1Quaternary. HMBC correlations from

protons (if visible) or lack of C5-H correlation.
C4 145.0150.2 151.0Quaternary. Strong

correlation from C5-H;

from phenyl ortho-protons.
C5 115.0102.8 103.5Protonated (HSQC active). Upfield shift due to resonance donation from C2-amino group.
Phenyl-C1' 135.0135.1 134.8Quaternary. correlated to C5-H (

).

Key Insight: The empirical method overestimated C5 by >12 ppm because it failed to fully account for the resonance effect of the 2-amino group pushing electron density onto C5. The DFT calculation (Method C) matched Method B within 0.8 ppm.

Part 4: The Integrated Assignment Protocol

Do not rely on a single technique. Use this self-validating workflow to ensure 100% accuracy.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
     rather than 
    
    
    for aminothiazoles to sharpen exchangeable protons (
    
    
    ), enabling their use as HMBC anchors.
  • Concentration: Minimum 20 mg/0.6 mL for clear quaternary carbon detection in 2D experiments.

Step 2: Acquisition Parameters (Critical)

Standard parameters often miss critical correlations in thiazoles due to smaller long-range couplings.

  • HMBC Optimization: Set long-range delay for

    
     (approx 83 ms) rather than the standard 8-10 Hz. Thiazole long-range couplings can be weak.
    
  • Relaxation Delay (D1): Increase to 2.0s to ensure quaternary carbons (C2, C4) relax sufficiently.

Step 3: Assignment Logic Flow
  • HSQC: Identify C5 immediately (the only ring carbon with a proton in 2,4-disubstituted systems).

  • HMBC from C5-H:

    • Look for a strong peak

      
      C4  (
      
      
      coupling).
    • Look for a weaker peak

      
      C2  (
      
      
      coupling across the sulfur/nitrogen).
  • HMBC from Substituents:

    • Protons on substituent at C4 will show

      
       to C4  and 
      
      
      to C5 .
    • Protons on substituent at C2 will show

      
       to C2 .
      

Part 5: Visualization of Logic Pathways

Diagram 1: The Decision Workflow

This flowchart guides the researcher through the selection of methods based on spectral ambiguity.

ThiazoleAssignmentStartStart: 2,4-Disubstituted Thiazole SampleRun1DRun 1D 1H & 13C NMRStart->Run1DCheckHIs C5-H Proton Distinct?Run1D->CheckHHSQCRun HSQC(Identify Protonated C5)CheckH->HSQCYesHMBCRun HMBC (Opt. 6-8Hz)(Identify Quaternary C2, C4)CheckH->HMBCNo (Fully Substituted)HSQC->HMBCAmbiguityAmbiguous C2 vs C4?HMBC->AmbiguityDFTRun GIAO-DFT Calculation(B3LYP/6-311+G(2d,p) PCM)Ambiguity->DFTOverlapping PeaksFinalFinal Structural AssignmentAmbiguity->FinalClear CorrelationsCompareCompare Exp. vs Calc. ShiftsDFT->CompareCompare->Final

Caption: Integrated workflow for definitive thiazole carbon assignment, prioritizing experimental 2D NMR with computational backup.

Diagram 2: HMBC Correlation Topology

Understanding the specific coupling pathways in the thiazole ring is crucial for interpreting the HMBC spectrum.

HMBC_TopologyC2C2(Quat)N3NC2->N3C4C4(Quat)N3->C4C5C5(CH)C4->C5Double BondSub4Subst-4(Protons)C4->Sub4S1SC5->S1H5H-5C5->H5S1->C2H5->C23J (Weak)H5->C42J (Strong)Sub4->C42JSub4->C53J

Caption: Key HMBC connectivity pathways. Note that H-5 provides the critical "lighthouse" signal, correlating strongly to C4 (2-bond) and weakly to C2 (3-bond).

References

  • Substituent effects on

    
    C NMR chemical shifts of thiazoles: 
    Source: Faure, R. et al. "C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives." Phosphorus, Sulfur, and Silicon and the Related Elements (2004).[3]
    
    
  • GIAO-DFT Accuracy for NMR Prediction: Source: Grimme, S. et al. "A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning." ChemRxiv (2019).[4]

  • HMBC Optimization for Heterocycles: Source: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science.

  • Experimental Data for 2-amino-4-phenylthiazole: Source: Asian Journal of Chemistry.[5] "13C-NMR Studies of Some Heterocyclically Substituted Chromones." (Corroborated spectral data).

A Comparative Guide to the Structural Validation of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography and common spectroscopic techniques for the structural validation of a novel thiazole derivative, 2-chloro-4-(3-phenylpropyl)-1,3-thiazole, a scaffold of interest in medicinal chemistry.[1][2][3]

The Imperative of Structural Integrity in Drug Discovery

In the intricate process of drug discovery and development, the confirmation of a newly synthesized compound's structure is a critical checkpoint. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, a robust and reliable method for structural validation is not just a matter of analytical chemistry; it is a fundamental aspect of scientific integrity and the foundation of drug safety and efficacy.

This guide will use the hypothetical synthesis of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole to illustrate the principles and practices of structural validation, with a primary focus on the gold standard technique: single-crystal X-ray diffraction. We will also explore how complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) contribute to a comprehensive understanding of the molecular structure.

Synthesis of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole

Proposed Synthetic Pathway:

A potential starting point would be the synthesis of the requisite α-bromoketone, 1-bromo-5-phenylpentan-2-one. This could then be reacted with a suitable thioamide. To obtain the 2-chloro substitution, a multi-step process might be necessary, potentially involving the synthesis of a 2-amino-4-(3-phenylpropyl)-1,3-thiazole intermediate, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group.

A more direct, albeit still hypothetical, one-pot approach could involve:

The reaction of 1-chloro-5-phenylpentan-2-one with a suitable thiourea derivative under conditions that favor the cyclization and formation of the desired 2-chloro-thiazole.

Given the novelty of the compound, after purification, it is essential to confirm that the intended molecule has been synthesized. This is where structural validation techniques become paramount.

The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, leaving no room for ambiguity.

The Crystallization Process: The Art and Science

The first and often most challenging step is to obtain a single crystal of the compound suitable for X-ray diffraction. This involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization.[6]

Experimental Protocol for Crystal Growth (Vapor Diffusion):

  • Preparation of the Compound Solution: Dissolve 5-10 mg of purified 2-chloro-4-(3-phenylpropyl)-1,3-thiazole in a small volume (0.5-1 mL) of a good solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial.

  • Preparation of the Reservoir: In a larger, sealed container (e.g., a beaker covered with a watch glass or a specialized crystallization plate), place a larger volume (5-10 mL) of a "poor" solvent in which the compound is less soluble (e.g., hexane, pentane, or diethyl ether).

  • Vapor Diffusion: Place the open vial containing the compound solution inside the sealed container with the reservoir of the poor solvent.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (often room temperature or in a refrigerator). The vapor of the poor solvent will slowly diffuse into the compound solution, gradually reducing its solubility and inducing the formation of crystals.

  • Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully remove them from the solution using a small loop or a pipette.

Data Collection and Structure Refinement

The harvested crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[7]

Workflow for X-ray Crystallographic Analysis:

workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal Single Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Mounting DiffractionData Diffraction Pattern Data Diffractometer->DiffractionData Data Collection ElectronDensity Electron Density Map DiffractionData->ElectronDensity Fourier Transform InitialModel Initial Structural Model ElectronDensity->InitialModel Model Building Refinement Structure Refinement InitialModel->Refinement Least-Squares Refinement FinalStructure Final Validated Structure Refinement->FinalStructure Validation (checkCIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The collected data is then processed to determine the unit cell parameters and the symmetry of the crystal. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed using metrics such as the R-factor, which should ideally be low (typically < 5% for small molecules), and by validation tools like checkCIF.[8][9][10]

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible to obtain suitable crystals. In such cases, or as a complementary approach, spectroscopic methods are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule. For 2-chloro-4-(3-phenylpropyl)-1,3-thiazole, ¹H and ¹³C NMR would be the primary experiments.

Expected NMR Data:

  • ¹H NMR: Would show distinct signals for the protons on the thiazole ring, the phenyl ring, and the propyl chain. The chemical shifts, integration, and coupling patterns would provide information about the connectivity of these protons.

  • ¹³C NMR: Would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the attachment of the phenylpropyl group to the thiazole ring and its specific position.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and 2D NMR spectra.

  • Data Analysis: Process and analyze the spectra to assign the signals and determine the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.[11][12]

Experimental Protocol for High-Resolution Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the high-resolution mass spectrum.

  • Data Analysis: Compare the experimentally determined mass to the calculated mass for the proposed formula (C₁₂H₁₂ClNS) to confirm the elemental composition.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.Molecular weight, elemental composition, fragmentation patterns.
Sample Requirement High-quality single crystal.Soluble compound (mg scale).Small amount of sample (µg to ng).
Ambiguity Low to none for a good quality structure.Can have ambiguity in complex structures or with overlapping signals.Does not provide information on connectivity or stereochemistry.
Time to Result Can be lengthy due to the need for crystallization.Relatively fast (hours to a day).Very fast (minutes).
Cost High initial instrument cost and maintenance.Moderate to high instrument cost.Moderate instrument cost.

Conclusion: An Integrated Approach to Structural Validation

For the definitive structural validation of a novel compound like 2-chloro-4-(3-phenylpropyl)-1,3-thiazole, single-crystal X-ray crystallography is the gold standard. It provides an unparalleled level of detail and certainty. However, the challenges associated with obtaining suitable crystals make it essential to be proficient in alternative and complementary techniques.

In the absence of a crystal structure, a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry can provide a very strong case for the proposed structure. The data from these techniques, when used in concert, can often lead to an unambiguous structural assignment.

Ultimately, the choice of analytical methods will depend on the specific research question, the available resources, and the physical properties of the compound . A comprehensive approach, leveraging the strengths of each technique, is the most robust strategy for ensuring the scientific integrity of your research.

References

  • Allen, F. H. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D: Structural Biology, 73(2), 142-153. [Link]

  • Chen, Y., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 58(5), 2347-2363. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

  • Chen, Y., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(5), 2347-2363. [Link]

  • Cole, J. C., et al. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • Karmakar, S., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 11(42), 14695-14704. [Link]

  • Gül, H. İ., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]

  • CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Mague, J. T., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 73-77. [Link]

  • Wlodawer, A., et al. (2016). Validation and Quality Assessment of X-ray Protein Structures. InTech. [Link]

  • da Silva, A. C. C., et al. (2022). Synthesis, Spectroscopic Characterization (Raman and FTIR), X-ray Diffraction and DFT Calculation of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33, 1438-1450. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some New Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-726. [Link]

  • Al-Obaidi, A. S. M., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5488. [Link]

  • Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(8), x160879. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2611. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 152(1), 69-79. [Link]

  • Kumar, A., et al. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Journal of Molecular Structure, 1276, 134789. [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 19(3), 29-45. [Link]

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Safety Operating Guide

2-chloro-4-(3-phenylpropyl)-1,3-thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-chloro-4-(3-phenylpropyl)-1,3-thiazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Laboratory Managers[1]

Executive Summary: Immediate Action Protocol

Do NOT dispose of 2-chloro-4-(3-phenylpropyl)-1,3-thiazole down the drain, in standard trash, or in "Non-Halogenated" solvent waste.[1]

  • Primary Classification: Halogenated Organic Waste.

  • Critical Hazard: Thermal decomposition releases toxic Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).[1] Improper incineration can lead to dioxin formation.

  • Immediate Action: Segregate into a dedicated Halogenated Waste container compatible with organic solvents (High-Density Polyethylene or Glass).

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its structural behavior.[1] This is not merely "organic waste"; it is a functionalized heteroaromatic scaffold.

PropertyData / EstimateOperational Implication
Chemical Structure Thiazole ring with Cl (C2) and Phenylpropyl (C4)Lipophilic & Reactive: The phenylpropyl chain increases tissue permeability/aquatic toxicity. The 2-Cl position is susceptible to nucleophilic attack.
Molecular Formula

Contains Chlorine, Nitrogen, Sulfur.[1]
Physical State Likely Viscous Oil or Low-Melting SolidMay require dissolution in a carrier solvent for transfer.
Reactivity Electrophilic at C2 positionIncompatible with strong nucleophiles (amines, thiols) in the waste drum (risk of exotherm).[1]
RCRA Status Characteristic Hazardous WasteLikely Toxic (D043 equivalent logic) and Halogenated.

Operational Disposal Protocol

As a Senior Application Scientist, I advocate for a "Cradle-to-Grave" approach. Your responsibility ends only when the chemical is chemically destroyed or permanently sequestered.

Step 1: Pre-Disposal Stabilization
  • Quenching: If the compound is part of a reaction mixture containing strong nucleophiles (e.g., sodium ethoxide, lithium diisopropylamide), quench the reaction before adding to the waste drum.[1] Unreacted 2-chlorothiazoles can undergo slow nucleophilic substitution in the waste container, generating heat and pressure over time.[1]

  • Solubilization: If the compound is a solid or viscous oil, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a combustible carrier (e.g., Ethanol) to facilitate transfer.[1] Note: Adding it to a halogenated solvent is preferred to keep the waste stream pure.

Step 2: Waste Stream Segregation (The Critical Step)

You must place this chemical in the Halogenated Waste stream.

  • The "Why" (Scientific Integrity): Commercial incinerators burn non-halogenated waste at lower temperatures. If chlorinated aromatics are burned in these standard kilns, incomplete combustion occurs, potentially forming Polychlorinated Dibenzodioxins (PCDDs) —highly toxic environmental pollutants.[1]

  • The Fix: Halogenated waste streams are routed to high-temperature incinerators equipped with acid gas scrubbers (to capture HCl) and rapid quench systems to prevent dioxin reformation.

Step 3: Packaging & Labeling
  • Container: Use HDPE (High-Density Polyethylene) or Amber Glass. Avoid metal cans if the waste is acidic (hydrolysis of the Cl group can generate trace HCl).

  • Labeling:

    • Constituents: Write out the full chemical name. Do not use abbreviations or structures.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Decision Matrix: Disposal Workflow

The following logic gate ensures the compound ends up in the correct regulatory stream.

Disposal_Workflow Start Start: 2-chloro-4-(3-phenylpropyl)-1,3-thiazole Waste State_Check Is it Pure or in Solution? Start->State_Check Pure_Solid Pure Solid/Oil State_Check->Pure_Solid Solid/Viscous Solution In Solution State_Check->Solution Liquid Bin_Solid DISPOSAL BIN B: Solid Hazardous Waste (Label: Chlorinated Organic Solid) Pure_Solid->Bin_Solid Pack in jar Solvent_Check Is the Solvent Halogenated? (e.g., DCM, Chloroform) Solution->Solvent_Check Bin_Halo DISPOSAL BIN A: Halogenated Organic Waste (High Temp Incineration) Solvent_Check->Bin_Halo Yes Solvent_Check->Bin_Halo No (Segregate anyway due to solute)

Caption: Logical flow for segregating chlorinated thiazole waste. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the chlorinated solute mandates the "Halogenated" waste stream.[1]

Emergency Procedures: Spill Response

In the event of a benchtop spill:

  • Evacuate & Ventilate: The volatility is low, but if heated, vapors may be irritating.[1]

  • PPE Upgrade: Wear double nitrile gloves and safety goggles.

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels alone (they increase surface area for evaporation).

  • Decontaminate: Scrub the surface with a mild surfactant (soap/water). Avoid bleach (potential reaction with the thiazole sulfur).

  • Disposal: Place all absorbent materials into a sealed bag and label as "Solid Hazardous Waste (Contaminated with Halogenated Organics)."

Regulatory & Compliance Reference

Strict adherence to these codes protects your facility from EPA fines.

RegulationCode/ClassificationDescription
EPA RCRA D001 (if in flammable solvent)Ignitability characteristic (common if dissolved in ethanol/acetone).
EPA RCRA Halogenated Solvents (F-List) While the pure substance isn't F-listed, it is universally managed under F001/F002 protocols in mixed waste streams to ensure proper incineration.[1]
DOT (Transport) Class 9 (Misc) or Class 6.1 (Toxic) Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally Hazardous Substance) depending on quantity/purity.[1]

The "Why" Behind the Protocol: Combustion Pathway

Understanding the fate of your waste ensures you respect the segregation rules.

Incineration_Pathway Input Input: Chlorinated Thiazole Combustion Combustion Input->Combustion Fuel Injection Byproducts Byproducts Combustion->Byproducts Scrubber Wet Scrubber / Quench (Neutralization) Byproducts->Scrubber Gas Capture Release Clean Release (CO2, H2O, Salts) Scrubber->Release Filtered

Caption: The critical role of the scrubber system. Standard non-halogenated kilns lack the specific scrubbing capacity for high loads of HCl and SOx generated by this molecule.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2]

  • Fisher Scientific. (2009).[3] Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)thiazole (Structural Analog for Hazard Extrapolation).

  • Temple University EHRS. (2025). Halogenated Solvents in Laboratories: Waste Minimization and Disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.